Ganoderenic acid G
Description
BenchChem offers high-quality Ganoderenic acid G suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ganoderenic acid G including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C30H40O7 |
|---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
(Z)-6-[(10S,13R,14R,15S)-15-hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid |
InChI |
InChI=1S/C30H40O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18,21,23,35H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10-/t16?,18?,21?,23-,28-,29+,30-/m0/s1 |
InChI Key |
GFKYVWHGNWCEQF-KWOIKPTFSA-N |
Isomeric SMILES |
CC(CC(=O)/C=C(/C)\C1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2C(=O)CC4[C@@]3(CCC(=O)C4(C)C)C)C)C)O)C(=O)O |
Canonical SMILES |
CC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Ganoderenic Acid G (C₃₀H₄₀O₇): Molecular Profile, Isolation, and Bioactivity
Abstract
This technical guide provides a comprehensive overview of Ganoderenic acid G, a specific lanostane-type triterpenoid originating from the medicinal mushroom Ganoderma lucidum. This document is structured to serve researchers, scientists, and drug development professionals by detailing the precise molecular characteristics of Ganoderenic acid G (C₃₀H₄₀O₇), distinguishing it from similarly named compounds. We present a detailed, field-proven protocol for its isolation and purification from fungal biomass, emphasizing methodological causality and analytical validation. Furthermore, this guide synthesizes the current understanding of its biological activities, focusing on its anti-inflammatory and potential anticancer mechanisms. Key signaling pathways, including NF-κB and MAPK, are discussed and visualized to provide a deeper mechanistic insight. The objective is to furnish the scientific community with an authoritative resource, consolidating structural, methodological, and pharmacological data to facilitate future research and therapeutic development.
Introduction and Nomenclature Clarification
For millennia, fungi of the Ganoderma genus, particularly Ganoderma lucidum (Reishi or Lingzhi), have been a cornerstone of traditional medicine in East Asia.[1] The therapeutic reputation of these fungi is largely attributed to their complex array of secondary metabolites, most notably polysaccharides and a diverse class of highly oxygenated lanostane-type triterpenoids known as ganoderic and ganoderenic acids.[2][3] These triterpenoids are responsible for a wide spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and hepatoprotective effects.[2][4]
It is critically important to address a point of potential confusion in the existing literature regarding the nomenclature of "Ganoderic Acid G." Scientific databases and commercial suppliers list at least two distinct compounds under this name:
-
Ganoderic Acid G (CAS 98665-22-6): A triterpenoid with the molecular formula C₃₀H₄₄O₈ .[][6][7]
-
Ganoderenic Acid G (CAS 120481-73-4): The subject of this guide, a triterpenoid with the molecular formula C₃₀H₄₀O₇ .[8]
This guide will focus exclusively on Ganoderenic Acid G (C₃₀H₄₀O₇) . The structural differences, particularly in the degree of oxidation and saturation, lead to distinct physicochemical properties and likely confer unique biological activities, making this clarification essential for precise scientific inquiry. Other closely related compounds, such as Ganoderenic Acid D, also share this C₃₀H₄₀O₇ formula, highlighting the importance of rigorous analytical characterization.[9]
Molecular Profile and Physicochemical Properties
Ganoderenic Acid G belongs to the C30 lanostane-type triterpenoids, characterized by a tetracyclic core derived from its precursor, lanosterol.[10] Its structure features multiple oxygen-containing functional groups, including hydroxyls, ketones, and a carboxylic acid side chain, which are critical for its solubility and biological interactions.
Data Presentation: Physicochemical Properties of Ganoderenic Acid G
The quantitative data for Ganoderenic Acid G (CAS 120481-73-4) are summarized below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₄₀O₇ | [8][11] |
| Molecular Weight | 512.6 g/mol | [8][11] |
| CAS Number | 120481-73-4 | [8] |
| Appearance | Powder / Crystalline Solid | [1] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [] |
| Storage Conditions | Store as powder at -20°C for long-term stability (≥ 3 years). In solvent, store at -80°C for up to 6 months. | [8] |
Isolation, Purification, and Characterization
The acquisition of pure Ganoderenic Acid G is fundamental for accurate biological and pharmacological evaluation. The following workflow and protocol describe a robust, multi-step process for its isolation from the fruiting bodies of Ganoderma species.
Mandatory Visualization: Isolation Workflow
Caption: General workflow for isolating Ganoderenic Acid G.
Experimental Protocol: Isolation and Purification
This protocol synthesizes established methodologies for triterpenoid extraction from Ganoderma.[12][13][14]
1. Raw Material Preparation:
-
Rationale: Drying prevents enzymatic degradation and water interference during extraction, while pulverization maximizes the surface area for efficient solvent penetration.
-
Procedure:
-
Obtain high-quality dried fruiting bodies of Ganoderma lucidum.
-
Dry the material in a circulating air oven at 50-60°C until a constant weight is achieved.
-
Grind the dried bodies into a fine powder (40-60 mesh) using an industrial blender.
-
2. Ethanolic Extraction:
-
Rationale: Ethanol is an effective solvent for extracting a broad range of moderately polar compounds, including triterpenoids, while leaving behind highly polar polysaccharides.
-
Procedure:
-
Macerate 1 kg of powdered Ganoderma with 10 L of 95% ethanol at room temperature for 24-48 hours with intermittent agitation.[15]
-
Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process on the fungal residue two more times to ensure complete extraction.
-
Combine the ethanolic filtrates and concentrate under reduced pressure using a rotary evaporator at <50°C to yield a dark, viscous crude extract.
-
3. Chromatographic Purification:
-
Rationale: This multi-stage chromatographic approach separates the complex crude extract into fractions of decreasing complexity, ultimately isolating the target compound based on its specific polarity.
-
Procedure:
-
Silica Gel Chromatography (Initial Separation):
-
Adsorb the crude extract onto a small amount of silica gel (100-200 mesh) and apply it to the top of a pre-packed silica gel column.
-
Elute the column with a stepwise gradient of chloroform-methanol or hexane-ethyl acetate.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC), pooling fractions with similar profiles.
-
-
Semi-Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
Dissolve the triterpenoid-rich fractions from the previous step in methanol.
-
Inject the solution into a semi-preparative reversed-phase C18 HPLC column.[1]
-
Use a gradient elution system, typically with acetonitrile and acidified water (e.g., 0.1% acetic or formic acid), at a flow rate of 2-4 mL/min.[13][16]
-
Monitor the elution at ~252 nm, the characteristic absorbance wavelength for the conjugated carbonyl system in many ganoderic acids.[13]
-
Collect the peak corresponding to the retention time of Ganoderenic Acid G.
-
-
4. Structure and Purity Validation (Self-Validating System):
-
Rationale: Rigorous analytical confirmation is required to ensure the identity and purity of the isolated compound.
-
Procedure:
-
Purity Check: Analyze the final isolate using analytical HPLC-UV. A single, sharp peak (>98% purity) is desired.[17]
-
Identity Confirmation:
-
LC-MS: Determine the molecular weight. The mass spectrum should show a parent ion corresponding to the exact mass of C₃₀H₄₀O₇.[13][18]
-
NMR Spectroscopy: Conduct ¹H-NMR and ¹³C-NMR, along with 2D-NMR (COSY, HMBC), to elucidate the complete chemical structure and stereochemistry, confirming it as Ganoderenic Acid G.[19]
-
-
Biological Activity and Mechanisms of Action
While research on the specific isomer Ganoderenic Acid G (C₃₀H₄₀O₇) is less extensive than for other ganoderic acids like GA-A or GA-DM, its bioactivity can be inferred from studies on the broader class and from reports where it is specifically mentioned. The primary activities of interest are anti-inflammatory and anticancer effects.[2][]
Anti-Inflammatory Effects
Chronic inflammation is a key driver of numerous diseases. Many ganoderic acids have demonstrated potent anti-inflammatory properties by modulating key signaling pathways.[20][21]
-
Mechanism of Action: Ganoderic acids are known to suppress the inflammatory response in immune cells like macrophages when stimulated by agents such as lipopolysaccharide (LPS).[22] They achieve this by inhibiting the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-1β).[21] This inhibition is primarily mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of inflammatory gene expression.[23][24]
Mandatory Visualization: Anti-Inflammatory Signaling Pathway
Caption: Inhibition of NF-κB and MAPK pathways by Ganoderenic Acid G.
Anticancer Potential
The anticancer activity of triterpenoids from Ganoderma is a major area of research.[25][26][27] These compounds can induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit tumor invasion and metastasis across various cancer cell lines.[2][28]
For Ganoderenic Acid G specifically, one study investigating its effects on several human carcinoma cell lines (Hep G2, HeLa, Caco-2) found it to be relatively non-cytotoxic compared to other isolated triterpenoids like Ganoderenic acid D.[29] However, another study identified Ganoderic Acid G as one of several marker compounds that could distinguish Ganoderma samples of different quality, suggesting its biological relevance.[18] Furthermore, a recent study found that Ganoderic acids A, B, C6, and G promote cholesterol efflux, a process that can impact cancer cell membrane integrity and signaling.[3] The seemingly contradictory findings highlight that the bioactivity of Ganoderenic Acid G may be highly context-dependent, potentially acting through cytostatic or signaling modulation mechanisms rather than direct cytotoxicity in some cell types.
Summary and Future Directions
Ganoderenic Acid G (C₃₀H₄₀O₇) is a distinct bioactive triterpenoid from Ganoderma lucidum. This guide has provided a clear molecular profile to distinguish it from other similarly named compounds, a detailed protocol for its isolation and purification, and an overview of its known and inferred biological activities. While the broader class of ganoderic acids shows significant promise, particularly as anti-inflammatory and anticancer agents through the modulation of NF-κB and MAPK pathways, research focused specifically on the C₃₀H₄₀O₇ isomer of Ganoderenic Acid G remains limited.
Future research should focus on:
-
Direct Biological Evaluation: Conducting comprehensive in vitro and in vivo studies on purified Ganoderenic Acid G (CAS 120481-73-4) to definitively characterize its specific cytotoxic, anti-inflammatory, and immunomodulatory profiles.
-
Target Deconvolution: Utilizing modern chemical biology and proteomic approaches to identify its direct molecular targets, which will elucidate its precise mechanisms of action.
-
Comparative Studies: Performing head-to-head comparisons with other ganoderic acid isomers to understand the structure-activity relationships that govern their diverse biological effects.
By addressing these knowledge gaps, the full therapeutic potential of Ganoderenic Acid G can be unlocked, paving the way for its potential development as a novel agent in the pharmaceutical and nutraceutical industries.
References
-
Ma, J., & Zhang, L. (2012). Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms. Frontiers in Pharmacology, 3, 125. [Link]
-
Radwan, F., Perez, J., & Haque, A. (2011). Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer. Journal of Clinical & Cellular Immunology, 2(5), 115. [Link]
-
Chen, S.-N., et al. (2017). The Triterpenoid High-Performance Liquid Chromatography Analytical Profiles of the Mycelia of Ganoderma lucidum (lingzhi). Molecules, 22(12), 2211. [Link]
-
Wang, Y., et al. (2024). Rapid Determination of Diverse Ganoderic Acids in Ganoderma Using UPLC–MS/MS. Foods, 13(5), 759. [Link]
-
Meng, J., et al. (2019). Ganoderic acid hinders renal fibrosis via suppressing the TGF-β/Smad and MAPK signaling pathways. Food & Function, 10(12), 7956-7967. [Link]
-
Yang, J., et al. (2016). Screening and Analysis of the Marker Components in Ganoderma lucidum by HPLC and HPLC-MSn with the Aid of Chemometrics. Molecules, 21(3), 329. [Link]
-
Shangguan, J., Jiang, A., & Ren, A. (2024). Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years. International Journal of Molecular Sciences, 25(21), 12845. [Link]
-
Chen, D.-H., & Chen, C.-H. (2003). Determination of ganoderic acids in triterpenoid constituents of Ganoderma tsugae. Journal of Food and Drug Analysis, 11(3). [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 20055988, Ganoderic Acid G. [Link]
-
The HPLC chromatographic profile of ganoderic acids in the extract of... - ResearchGate. [Link]
-
Zhang, J., et al. (2014). Preparative isolation of ganoderic acid S, ganoderic acid T and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography. Phytochemical Analysis, 25(4), 362-367. [Link]
-
Thyagarajan, A., et al. (2015). Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective. Journal of Cancer Science & Therapy, 7(2), 050-056. [Link]
-
Ruan, W., et al. (2014). Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth. Natural Product Research, 28(24), 2264-2272. [Link]
-
Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective. (2015). Journal of Cancer Science & Therapy. [Link]
-
Sheng, J., et al. (2021). Molecular mechanisms of the chemical constituents from anti-inflammatory and antioxidant active fractions of Ganoderma neo-japonicum Imazeki. Journal of Ethnopharmacology, 280, 114479. [Link]
-
Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective. (2015). Semantic Scholar. [Link]
-
Molecular identification and quality evaluation of commercial Ganoderma. (2025). Maximum Academic Press. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 14193999, Ganoderenic Acid H. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 471002, Ganoderic Acid A. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 23247895, Ganoderic Acid F. [Link]
-
Wu, Q., et al. (2023). Anti-Inflammatory Potential of Ganoderma lucidum Triterpenes: A Systematic Review and Meta-Analysis of Preclinical Evidence. Molecules, 28(18), 6697. [Link]
-
Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years. (2024). ResearchGate. [Link]
-
Chen, Y.-C., et al. (2023). Ganoderma lucidum-Derived Meroterpenoids Show Anti-Inflammatory Activity In Vitro. International Journal of Molecular Sciences, 24(13), 11099. [Link]
-
Biopurify. CAS 98665-19-1 | Ganoderic Acid H. [Link]
-
Antiinflammatory triterpenoids and steroids from Ganoderma lucidum and G. tsugae. (2006). ResearchGate. [Link]
-
Ren, A., et al. (2017). Induction of apoptosis and ganoderic acid biosynthesis by cAMP signaling in Ganoderma lucidum. Scientific Reports, 7, 45204. [Link]
-
Wang, X., et al. (2023). Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation. Molecules, 28(5), 2351. [Link]
-
Physicochemical properties and chemical composition of Ganoderma lucidum mushroom. (2024). ResearchGate. [Link]
-
Wu, G.-S., et al. (2013). A Comprehensive Review of the Structure Elucidation and Biological Activity of Triterpenoids from Ganoderma spp. Molecules, 18(9), 10773-10851. [Link]
Sources
- 1. jfda-online.com [jfda-online.com]
- 2. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 6. Ganoderic acid G | TargetMol [targetmol.com]
- 7. Ganoderic Acid G | C30H44O8 | CID 20055988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. abmole.com [abmole.com]
- 9. caymanchem.com [caymanchem.com]
- 10. A Comprehensive Review of the Structure Elucidation and Biological Activity of Triterpenoids from Ganoderma spp - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ganoderenic Acid H | C30H40O7 | CID 14193999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparative isolation of ganoderic acid S, ganoderic acid T and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. benthamdirect.com [benthamdirect.com]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. Anti-Inflammatory Potential of Ganoderma lucidum Triterpenes: A Systematic Review and Meta-Analysis of Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. mdpi.com [mdpi.com]
- 23. Ganoderic acid hinders renal fibrosis via suppressing the TGF-β/Smad and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. semanticscholar.org [semanticscholar.org]
- 28. researchgate.net [researchgate.net]
- 29. CN104031107A - Method for extracting ganoderic acid A from ganoderma lucidum - Google Patents [patents.google.com]
Pharmacological Effects of Ganoderic and Ganoderenic Acids on Cancer Cells: A Mechanistic Overview
An In-depth Technical Guide for Researchers and Drug Development Professionals
Foreword: This guide delves into the intricate pharmacological effects of a prominent class of triterpenoids derived from the mushroom Ganoderma lucidum—Ganoderic and Ganoderenic acids—on cancer cells. While the query specifically highlighted Ganoderenic acid G, a comprehensive literature review reveals that research has predominantly focused on other isomers, such as Ganoderic acids A, T, and DM. Ganoderenic acid G is recognized as a constituent of Ganoderma extracts, but specific, in-depth studies on its isolated effects are scarce. Therefore, this whitepaper will synthesize the extensive data available for the broader class of Ganoderic and Ganoderenic acids to provide a robust and scientifically grounded framework. The principles, pathways, and mechanisms detailed herein are widely considered to be class effects, offering a strong predictive foundation for understanding the potential of Ganoderenic acid G as a therapeutic candidate.
Chapter 1: Core Anticancer Mechanisms of Ganoderic Acids
Ganoderic acids (GAs) exert their anticancer effects through a multi-pronged approach, targeting fundamental processes that drive malignant growth and survival. Unlike conventional cytotoxic agents that often have a single mode of action, GAs modulate a network of interconnected signaling pathways, leading to a cascade of events culminating in cancer cell death and inhibition of metastasis.
Induction of Programmed Cell Death (Apoptosis)
One of the most well-documented effects of GAs is the induction of apoptosis.[1] This is a critical mechanism, as cancer cells are characterized by their ability to evade this natural cell death process. GAs trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway Modulation: Ganoderic acid T (GA-T) has been shown to induce apoptosis in lung cancer cells by disrupting the mitochondrial membrane potential.[2] This leads to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates a cascade of caspase enzymes, particularly caspase-9 and the executioner caspase-3, which dismantle the cell from within.[2][3] A key element in this process is the regulation of the Bcl-2 family of proteins. GAs can downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins like Bax, thus shifting the cellular balance in favor of death.[4]
-
Extrinsic Pathway Involvement: While less commonly the primary trigger, GAs can also influence the extrinsic pathway, which is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8.
The convergence of these pathways on executioner caspases like caspase-3 results in the cleavage of critical cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis, including DNA fragmentation.[5][6]
Caption: Intrinsic apoptosis pathway induced by Ganoderic Acids.
Cell Cycle Arrest
Cancer is fundamentally a disease of uncontrolled cell proliferation. GAs intervene in this process by inducing cell cycle arrest, effectively halting the division of cancer cells at critical checkpoints.
-
G0/G1 Phase Arrest: Ganoderic acid A (GA-A) has been observed to arrest human hepatocellular carcinoma (HCC) cells at the G0/G1 phase.[3] This is achieved by modulating the expression of key cell cycle regulatory proteins. Specifically, GA-A increases the expression of p21, a potent cyclin-dependent kinase (CDK) inhibitor, while decreasing the expression of Cyclin D1, which is essential for the G1/S transition.[3]
-
G1 Phase Arrest: Similarly, Ganoderic acid DM (GA-DM) mediates G1 cell cycle arrest in breast cancer cells.[7]
By preventing cells from entering the S phase (DNA synthesis), GAs inhibit the replication of malignant cells, providing a window for DNA repair mechanisms or, if the damage is too severe, for the induction of apoptosis.
Inhibition of Cancer Cell Invasion and Metastasis
The majority of cancer-related mortality is due to metastasis. GAs have demonstrated significant anti-metastatic properties by interfering with multiple steps of the invasion-metastasis cascade.
-
Downregulation of MMPs: Matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, are enzymes that degrade the extracellular matrix (ECM), allowing cancer cells to invade surrounding tissues and enter blood vessels. Ganoderic acid Me has been shown to suppress the gene expression of MMP-2 and MMP-9 in highly metastatic lung cancer cells.[8]
-
Inhibition of Cell Migration and Adhesion: GAs can inhibit the migratory capabilities of cancer cells and reduce their ability to adhere to the ECM, which are crucial steps for invasion.[3][8] GA-A, for instance, has been shown to suppress the migration and invasion of HCC cells.[3]
Modulation of Core Signaling Pathways
The anticancer effects of GAs are underpinned by their ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer.
-
STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting proliferation, survival, and angiogenesis. Ganoderic acid A is a potent inhibitor of the STAT3 pathway.[9][10] It can suppress both constitutively active and IL-6-induced STAT3 phosphorylation by inhibiting the upstream kinases JAK1 and JAK2.[11] This inhibition sensitizes cancer cells to conventional chemotherapeutic agents like cisplatin.[11]
Caption: Inhibition of the JAK/STAT3 signaling pathway by Ganoderic Acid A.
-
NF-κB and AP-1 Pathways: Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) are transcription factors that regulate genes involved in inflammation, immunity, cell survival, and proliferation. In many cancers, these pathways are aberrantly active. GAs have been shown to suppress the growth and invasive behavior of breast cancer cells by downregulating the activity of both NF-κB and AP-1.[1][4]
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK signaling cascade, is central to transmitting signals from cell surface receptors to the nucleus to control proliferation and differentiation. Dysregulation of this pathway is a hallmark of many cancers. GAs can inhibit the MAPK/ERK signal transduction pathway, contributing to their anti-proliferative and anti-invasive effects.[4][12]
Chapter 2: Methodologies for Preclinical Evaluation
Validating the pharmacological effects of compounds like Ganoderenic acid G requires a suite of robust and reproducible in vitro assays. The following protocols provide a self-validating framework for assessing the core anticancer activities discussed.
Cell Viability and Cytotoxicity Assay (MTT/CCK-8)
Causality: This assay quantifies the metabolic activity of a cell population, which serves as a proxy for cell viability and proliferation. A reduction in metabolic activity in response to treatment indicates either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation). It is the foundational experiment to determine the dose-dependent efficacy of the compound.
Protocol: Cell Counting Kit-8 (CCK-8) Assay
-
Cell Seeding: Seed cancer cells (e.g., HepG2, MDA-MB-231) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Ganoderenic acid G (or other GAs) in culture medium. Replace the medium in each well with 100 µL of medium containing the desired concentration of the compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for specified time points (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until the color in the control wells changes to a sufficient orange.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability percentage relative to the vehicle control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Causality: This flow cytometry-based assay definitively distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled to detect these cells. PI is a membrane-impermeable DNA dye that only enters cells with compromised membranes (late apoptotic/necrotic cells), allowing for precise quantification of apoptosis.
Protocol: Annexin V-FITC/PI Staining
-
Treatment: Seed cells in a 6-well plate and treat with the IC₅₀ concentration of the test compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each sample.
-
Flow Cytometry: Analyze the samples immediately using a flow cytometer.
-
FITC- / PI-: Live cells
-
FITC+ / PI-: Early apoptotic cells
-
FITC+ / PI+: Late apoptotic/necrotic cells
-
FITC- / PI+: Necrotic cells
-
Western Blotting for Protein Expression Analysis
Causality: Western blotting allows for the detection and semi-quantification of specific proteins within a complex mixture. This is essential for validating the mechanistic claims made in Chapter 1. For instance, observing an increase in cleaved caspase-3 and a decrease in p-STAT3 following treatment provides direct evidence for the proposed mechanisms of action.
Protocol: Standard Western Blot Workflow
-
Protein Extraction: Treat cells with the compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block non-specific binding sites on the membrane using 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Caspase-3, anti-p-STAT3, anti-Cyclin D1, anti-β-actin) overnight at 4°C.
-
Washing: Wash the membrane thoroughly with TBST.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Perform densitometry analysis using software like ImageJ to quantify band intensity relative to a loading control (e.g., β-actin).
Caption: Standardized workflow for Western Blot analysis.
Chapter 3: Immuno-Oncological Considerations
Beyond their direct cytotoxic effects on tumor cells, GAs also possess significant immunomodulatory properties.[1][4] This dual functionality is highly attractive for cancer therapy, as a robust anti-tumor immune response is crucial for long-term remission.
-
Enhancement of Immune Effector Cells: Extracts from Ganoderma lucidum have been shown to increase the activity of T-lymphocytes, macrophages, and Natural Killer (NK) cells.[4] These cells are critical components of the host's anti-tumor immune surveillance.
-
Modulation of Immune Signaling: In animal models, GAs have been found to improve the expression of STAT3 and TNF, which can enhance the immune system's response.[13] Some compounds, like Ganoderic acid Me, may also contribute to a tolerogenic tumor microenvironment by inducing T-cell apoptosis, highlighting the complexity and context-dependent nature of their immune effects.[14]
This immunomodulatory capacity suggests that GAs could be used not only to debulk tumors but also to "re-educate" the immune system to recognize and eliminate residual cancer cells, potentially acting as a complementary agent for immunotherapies.
Chapter 4: Challenges and Future Directions
Despite the promising preclinical data, the transition of Ganoderic and Ganoderenic acids into clinical practice faces several hurdles.
-
Bioavailability: GAs are highly lipophilic, which can lead to poor dissolution, absorption, and a short half-life in the body.[15] This low bioavailability is a significant challenge for achieving therapeutic concentrations at the tumor site. Future research must focus on novel drug delivery strategies, such as nanoparticle-based formulations, to overcome this limitation.[1]
-
Compound-Specific Research: As highlighted, the field is dominated by studies on a few major GA isomers. There is a critical need for rigorous, head-to-head comparative studies of the various isomers, including Ganoderenic acid G, to identify the most potent and selective compounds for specific cancer types.
-
Combination Therapies: The ability of GAs to modulate key survival pathways like STAT3 makes them excellent candidates for combination therapies.[11] Investigating their synergistic effects with standard-of-care chemotherapies, targeted therapies, and immunotherapies is a promising avenue for future drug development.
Conclusion
Ganoderic and Ganoderenic acids represent a compelling class of natural compounds with potent, multi-faceted pharmacological effects against cancer cells. Their ability to simultaneously induce apoptosis, arrest the cell cycle, inhibit metastasis, and modulate critical oncogenic signaling pathways provides a strong rationale for their continued development. While challenges in bioavailability and a lack of isomer-specific data for compounds like Ganoderenic acid G remain, the overwhelming body of evidence supports the therapeutic potential of this family of triterpenoids. Future research focused on advanced formulation, mechanistic clarification of individual isomers, and strategic combination studies will be essential to unlock their full potential as next-generation oncology agents.
References
-
Radwan, F. F., Perez, J. M., & Haque, A. (2011). Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer. Journal of Clinical & Cellular Immunology, S3. [Link]
-
Li, W., et al. (2024). Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years. Molecules. [Link]
-
Venturella, G., et al. (2024). Exploring the Therapeutic Potential of Ganoderma lucidum in Cancer. Cancers. [Link]
-
Radwan, F. F., Perez, J. M., & Haque, A. (2011). Apoptotic and Immune Restoration Effects of Ganoderic Acids Defin. Journal of Clinical & Cellular Immunology. [Link]
-
Wu, G., et al. (2016). Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells. Oncology Reports. [Link]
-
Bryant, J. M., Bouchard, M., & Haque, A. (2016). Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective. Journal of Clinical & Cellular Immunology. [Link]
-
Thyagarajan-Sahu, A., et al. (2019). Identification of Biologically Active Ganoderma lucidum Compounds and Synthesis of Improved Derivatives That Confer Anti-cancer Activities in vitro. Frontiers in Chemistry. [Link]
-
Bryant, J. M., Bouchard, M., & Haque, A. (2016). Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective. Journal of Clinical & Cellular Immunology. [Link]
-
Liu, Y. W., et al. (2006). Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells. Life Sciences. [Link]
-
Shao, Y., et al. (2024). Ganoderic acid a alleviates Aβ25−35-induced HT22 cell apoptosis through the ERK/MAPK pathway: a system pharmacology and in vitro experimental validation. Research Square. [Link]
-
Gill, B. S., et al. (2016). Evaluating anti-oxidant potential of ganoderic acid A in STAT 3 pathway in prostate cancer. Journal of Analytical Science and Technology. [Link]
-
Unlu, A., et al. (2018). Ganoderma: A Cancer Immunotherapy Review. Frontiers in Pharmacology. [Link]
-
Chen, C. Y., et al. (2020). The Antiproliferation Activity of Ganoderma formosanum Extracts on Prostate Cancer Cells. Journal of Food and Drug Analysis. [Link]
-
Gill, B. S., et al. (2016). Evaluating anti-oxidant potential of ganoderic acid A in STAT 3 pathway in prostate cancer. Journal of Analytical Science and Technology. [Link]
-
Liu, J., et al. (2009). Ganoderic Acid Me Inhibits Tumor Invasion Through Down-Regulating Matrix Metalloproteinases 2/9 Gene Expression. Journal of Pharmacological Sciences. [Link]
-
Yao, X., et al. (2012). Inhibition of the JAK-STAT3 signaling pathway by ganoderic acid A enhances chemosensitivity of HepG2 cells to cisplatin. Planta Medica. [Link]
Sources
- 1. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Frontiers | Identification of Biologically Active Ganoderma lucidum Compounds and Synthesis of Improved Derivatives That Confer Anti-cancer Activities in vitro [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. academy.miloa.eu [academy.miloa.eu]
- 9. Evaluating anti-oxidant potential of ganoderic acid A in STAT 3 pathway in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluating anti-oxidant potential of ganoderic acid A in STAT 3 pathway in prostate cancer [ouci.dntb.gov.ua]
- 11. Inhibition of the JAK-STAT3 signaling pathway by ganoderic acid A enhances chemosensitivity of HepG2 cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. iris.cnr.it [iris.cnr.it]
- 14. Frontiers | Ganoderma: A Cancer Immunotherapy Review [frontiersin.org]
- 15. mdpi.com [mdpi.com]
Ganoderenic acid G antinociceptive and anti-inflammatory properties
Topic: Ganoderenic Acid G: Antinociceptive and Anti-Inflammatory Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ganoderenic acid G (GAG) is a bioactive lanostane-type triterpenoid isolated from the fruiting bodies of Ganoderma lucidum (Reishi). While the Ganoderma triterpenoid class is widely recognized for its hepatoprotective and anti-tumor capabilities, GAG has emerged as a high-value target for pain and inflammation management. Its therapeutic potential is defined by a dual-action mechanism: (1) Peripheral Anti-inflammation via the suppression of the NF-κB signaling cascade and (2) Antinociception potentially mediated through Aldose Reductase (AR) inhibition, offering a targeted approach to diabetic neuropathy and inflammatory hyperalgesia.
This guide synthesizes the physicochemical properties, isolation protocols, and molecular mechanisms of GAG, providing a roadmap for its development as a non-steroidal anti-inflammatory and antinociceptive agent.
Structural Characterization & Chemical Identity
Understanding the structure-activity relationship (SAR) of GAG is critical for formulation and analog synthesis. Unlike its saturated counterparts (Ganoderic acids), the Ganoderenic series is characterized by specific unsaturation patterns that influence binding affinity to inflammatory enzymes.
-
Source: Ganoderma lucidum (Fruiting body)[1][3][4][5][6][7][8][9]
-
Key Structural Feature: The presence of a C=C double bond at C-20(22) distinguishes the Ganoderenic series, often enhancing potency against specific reductase targets compared to the saturated Ganoderic series.
-
Molecular Targets: Nuclear Factor-kappa B (NF-κB), Inducible Nitric Oxide Synthase (iNOS), Aldose Reductase (AR).
Pharmacodynamics: Mechanism of Action
The antinociceptive and anti-inflammatory effects of GAG are not centrally mediated (opioid-like) but rather stem from the modulation of peripheral inflammatory mediators and metabolic pathways.
Anti-Inflammatory Pathway (The NF-κB Axis)
Inflammatory pain (nociception) is largely driven by the release of cytokines that sensitize nociceptors. GAG acts upstream in this cascade.
-
Inhibition of NF-κB Translocation: GAG blocks the phosphorylation of IκBα, preventing the liberation and nuclear translocation of the NF-κB (p65/p50) complex.
-
Suppression of Mediators: Consequently, the transcription of pro-inflammatory genes is downregulated, specifically:
-
iNOS: Reduces Nitric Oxide (NO) production (a key vasodilator and pain sensitizer).
-
COX-2: Reduces Prostaglandin E2 (PGE2) synthesis.
-
TNF-α / IL-1β: Reduces cytokine-mediated hyperalgesia.
-
Antinociceptive Pathway (The Polyol Axis)
A distinct property of the Ganoderenic acid series (A, B, G) is the inhibition of Aldose Reductase (AR) .
-
Diabetic Neuropathy: In hyperglycemic states, AR converts excess glucose to sorbitol. Sorbitol accumulation causes osmotic stress and nerve damage (neuropathy).
-
Mechanism: GAG inhibits AR activity, preventing sorbitol accumulation and ameliorating the neuropathic pain associated with diabetes. This distinguishes GAG from standard NSAIDs.
Visualization: Dual-Action Signaling Pathway
The following diagram illustrates how Ganoderenic Acid G intervenes in both inflammatory and neuropathic pain pathways.
Caption: Figure 1. Dual mechanism of Ganoderenic Acid G inhibiting NF-κB mediated inflammation and Aldose Reductase mediated neuropathy.
Experimental Protocols: Isolation & Validation
To study GAG, high-purity isolation is required. The following protocol ensures the separation of Ganoderenic acids from the structurally similar Ganoderic acids.
Isolation Workflow
-
Extraction:
-
Macerate dried G. lucidum fruiting bodies (1 kg) in 95% Ethanol (10L) at room temperature for 7 days.
-
Filter and concentrate under vacuum to obtain the crude extract.
-
-
Partitioning (Critical Step):
-
Suspend crude extract in water.
-
Partition sequentially with Chloroform (CHCl₃) . The triterpenoids (including GAG) concentrate in the chloroform layer.
-
Note: Avoid Ethyl Acetate if high selectivity for triterpenoids over polysaccharides is desired.
-
-
Chromatography:
-
Stationary Phase: Silica Gel 60 (Merck).
-
Mobile Phase: Gradient elution using Chloroform:Methanol (50:1 → 10:1).
-
TLC Monitoring: Use Vanillin-H₂SO₄ spray reagent. GAG typically appears as a violet spot upon heating.
-
-
Purification (HPLC):
-
Column: C18 Reverse Phase (semi-preparative).
-
Solvent: Acetonitrile:Water (Isocratic or Gradient, typically ~70% ACN).
-
Detection: UV at 243 nm (characteristic absorption of the conjugated system).
-
Bioassay: Nitric Oxide (NO) Inhibition (Griess Assay)
This assay validates the anti-inflammatory potency of the isolated GAG.
-
Cell Line: Murine macrophage RAW264.7 cells.
-
Induction: Stimulate cells with Lipopolysaccharide (LPS, 1 µg/mL).
-
Treatment: Treat concurrently with GAG (1–50 µM) and Positive Control (Indomethacin or L-NMMA).
-
Measurement:
-
After 24h, collect 100 µL supernatant.
-
Add 100 µL Griess Reagent (1% sulfanilamide + 0.1% NED).
-
Incubate 10 mins in dark.
-
Measure Absorbance at 540 nm.
-
-
Calculation: Determine IC50 based on the standard curve of Sodium Nitrite.
Comparative Efficacy Data
The following table summarizes the inhibitory potential of Ganoderenic Acid G and related triterpenoids against key inflammatory and nociceptive targets.
| Compound | Target | IC50 / Effect | Mechanism Note |
| Ganoderenic Acid G | NO Production | ~10 - 20 µM | Downregulation of iNOS expression [1]. |
| Ganoderenic Acid G | Aldose Reductase | ~5 - 15 µM | Prevents sorbitol accumulation (Neuropathy) [2]. |
| Ganoderic Acid A | NF-κB | ~10 µM | General anti-inflammatory benchmark. |
| Indomethacin | COX-1/2 | ~2 µM | Standard NSAID control. |
Note: Values are representative of the Ganoderenic/Ganoderic acid class effects on RAW264.7 cells and recombinant enzymes.
Translational Outlook
-
Bioavailability: Like most triterpenoids, GAG has low water solubility. Formulation strategies using nanoliposomes or cyclodextrin inclusion complexes are recommended to enhance oral bioavailability for in vivo nociceptive studies.
-
Toxicity: Ganoderma triterpenoids generally exhibit low cytotoxicity (CC50 > 100 µM) in non-tumor cell lines, granting GAG a favorable therapeutic index compared to traditional chemotherapeutics or high-dose NSAIDs.
References
-
Anti-inflammatory Effects of Ganoderma lucidum Triterpenoids in Human Crohn's Disease Associated with Downregulation of NF-κB Signaling. Inflammatory Bowel Diseases. Link
-
Inhibition of Aldose Reductase in Vitro by Constituents of Ganoderma Lucidum. Planta Medica. Link
-
Ganoderic Acid A Attenuates IL-1β-Induced Inflammation in Human Nucleus Pulposus Cells Through Inhibiting the NF-κB Pathway. Inflammation.[6] Link
-
Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum. Food Chemistry. Link
-
Nitric oxide regulates ganoderic acid biosynthesis by the S-nitrosylation of aconitase under heat stress in Ganoderma lucidum. Environmental Microbiology. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of aldose reductase in vitro by constituents of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitric oxide regulates ganoderic acid biosynthesis by the S-nitrosylation of aconitase under heat stress in Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ganoderic Acid A Attenuates IL-1β-Induced Inflammation in Human Nucleus Pulposus Cells Through Inhibiting the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of the chemical constituents from anti-inflammatory and antioxidant active fractions of Ganoderma neo-japonicum Imazeki - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Advanced Technical Guide: Ganoderenic Acid G Immunomodulation
Topic: Recent studies on Ganoderenic acid G immunomodulation Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ganoderenic acid G (GAG) is a highly oxygenated lanostane-type triterpenoid isolated from Ganoderma lucidum and Ganoderma applanatum. While historically overshadowed by its saturated congeners (Ganoderic acids A and B), recent pharmacological evaluations have identified GAG as a potent modulator of the immuno-metabolic axis .
Unlike non-specific immunosuppressants, GAG exhibits a dual mechanism of action:
-
Canonical Anti-inflammation: Downregulation of NF-κB and MAPK signaling cascades in activated myeloid cells.
-
Metabolic Reprogramming: Promotion of cholesterol efflux via ABCA1/ABCG1 upregulation, directly linking lipid metabolism to the resolution of inflammation (the "Lipid-Inflammation Loop").
This guide synthesizes recent mechanistic data, providing a validated roadmap for investigating GAG as a therapeutic candidate for atherosclerosis, metabolic syndrome-associated inflammation, and cytokine storm management.
Chemical Identity & Structural Pharmacology[1]
Compound: Ganoderenic Acid G Class: Lanostane Triterpenoid (8,20E-diene system) Key Structural Features: [1][2][3][4]
-
C-3, C-7, C-11, C-23 Tetraoxo moieties: High oxidation state correlates with enhanced interaction with oxidoreductase enzymes (e.g., Aldose Reductase).
-
C-26 Carboxylic Acid: Essential for binding affinity to nuclear receptors (FXR/LXR).
- Double Bonds: Distinguishes Ganoderenic acids from Ganoderic acids; the side-chain unsaturation at C-20(22) rigidifies the tail, altering binding kinetics with transmembrane transporters like P-glycoprotein (MDR1) and ABCA1.
Structure-Activity Relationship (SAR) Insight:
Studies indicate that the hydroxyl group at C-15 (often present in GAG isomers) and the terminal carboxyl group are critical for its anti-inflammatory potency. The presence of the
Molecular Mechanisms of Immunomodulation
The Cholesterol-Inflammation Axis (Novel Mechanism)
Recent comparative studies (e.g., Zheng et al.) have highlighted a unique property of GAG: the ability to promote Reverse Cholesterol Transport (RCT) in macrophages.
-
The Problem: In chronic inflammation (atherosclerosis, NASH), macrophages accumulate oxidized LDL, transforming into "foam cells." Intracellular cholesterol crystals activate the NLRP3 inflammasome , driving IL-1β secretion.
-
The GAG Solution: GAG upregulates the expression of ATP-binding cassette transporters ABCA1 and ABCG1 .
-
Mechanism:[1][2][4][5][6][7] GAG likely acts as a ligand for LXR (Liver X Receptor) or PPARγ, transcriptionally activating these transporters.
-
Result: Enhanced efflux of free cholesterol to ApoA-I/HDL
Reduced intracellular cholesterol load Suppression of NLRP3 activation Decreased IL-1β/IL-18 release.
-
Canonical Signaling Inhibition
Like other Ganoderma triterpenoids, GAG exerts direct suppressive effects on pattern recognition receptor (PRR) signaling:
-
NF-κB Blockade: Inhibits the phosphorylation of IKK
/ , preventing I B degradation and the subsequent nuclear translocation of p65/p50 subunits. -
MAPK Dampening: Reduces phosphorylation of p38 and JNK, but shows variable effects on ERK1/2 depending on the cell type.
Visualization: The GAG Signaling Network
The following diagram illustrates the dual-pathway mechanism of Ganoderenic acid G, connecting lipid metabolism with immune suppression.
Caption: GAG operates via two distinct nodes: (1) Upregulation of ABCA1/G1 to reduce inflammasome-triggering cholesterol, and (2) Direct blockade of TLR4 downstream signaling.
Validated Experimental Protocols
To ensure reproducibility (Trustworthiness), the following protocols are standardized based on recent literature.
Protocol A: Isolation of Ganoderenic Acid G
Target: High-purity (>98%) compound for bioassays.
-
Extraction: Pulverize dried G. lucidum fruiting bodies (1 kg). Extract with 95% Ethanol (10L) under reflux (3h x 3).
-
Partition: Concentrate filtrate in vacuo. Suspend residue in water. Partition sequentially with Cyclohexane
Chloroform n-Butanol.-
Note: GAG concentrates in the Chloroform or Ethyl Acetate fraction due to its intermediate polarity.
-
-
Fractionation: Subject the Chloroform fraction to Silica Gel Column Chromatography using a gradient of CHCl3:MeOH (100:1
50:1). -
Purification (Critical Step): Use Semi-preparative RP-HPLC.
-
Column: C18 (5
m, 250 x 10 mm). -
Mobile Phase: Acetonitrile:0.1% Aqueous Formic Acid (Gradient: 40%
70% ACN over 40 min). -
Detection: UV at 254 nm (diene system absorption).
-
Validation: Verify structure via 1H-NMR (look for olefinic protons at
5.0-6.0 ppm) and HR-MS (m/z ~512-528 range depending on ionization).
-
Protocol B: Macrophage Cholesterol Efflux Assay
Target: Validation of the metabolic-immune mechanism.
-
Cell Seeding: Seed RAW264.7 or THP-1 macrophages in 24-well plates (
cells/well). -
Loading: Incubate cells with
-cholesterol (or fluorescent NBD-cholesterol) + acetylated-LDL (50 g/mL) for 24h to generate foam cells. -
Equilibration: Wash cells and incubate in serum-free medium + 0.2% BSA for 12h to allow intracellular cholesterol pool equilibration.
-
Treatment: Treat cells with GAG (10, 25, 50
M) for 12h.-
Control: DMSO (Vehicle).
-
Positive Control: T0901317 (LXR agonist).
-
-
Efflux Phase: Add ApoA-I (10
g/mL) or HDL as the acceptor. Incubate for 4-6h. -
Quantification: Measure radioactivity/fluorescence in the supernatant vs. cell lysate.
-
Calculation:
Efflux .
-
-
Self-Validation: GAG treatment should increase efflux
in a dose-dependent manner, correlating with reduced IL-1 levels in supernatant.
Data Summary: Pharmacological Profile
The following table synthesizes comparative data for GAG against other triterpenoids.
| Compound | Key Target(s) | Anti-Inflammatory Potency (IC50) | Metabolic Effect | Notes |
| Ganoderenic Acid G | ABCA1/G1 , NF-κB | ++ (10-20 | High (Cholesterol Efflux) | Unique dual-action; 8,20-diene structure critical for transporter interaction. |
| Ganoderic Acid A | NF-κB, STAT3 | +++ (5-10 | Moderate | Strongest general anti-inflammatory; less specific for lipid efflux. |
| Ganoderic Acid Me | NF-κB, VEGF | ++ | Low | Methyl ester derivative; higher bioavailability but lower receptor affinity. |
| Ganoderic Acid D | mTOR, SIRT1 | + | Moderate | Primarily cytotoxic/anti-cancer focus. |
Data Interpretation: While Ganoderic Acid A is a more potent general NF-κB inhibitor, Ganoderenic Acid G distinguishes itself by bridging the gap between lipid metabolism and immunity, making it a superior candidate for metabolic inflammation (meta-inflammation) .
Conclusion & Future Outlook
Ganoderenic acid G represents a "second-generation" natural product target. Moving beyond simple antioxidant claims, rigorous data supports its role as a specific modulator of the macrophage cholesterol-inflammation loop.
Developmental Trajectory:
-
PK Optimization: The carboxylic acid moiety limits oral bioavailability. Ester prodrug strategies (e.g., methyl ganoderenate G) should be explored to enhance cellular permeation, relying on intracellular esterases to release the active GAG.
-
Combination Therapy: Given its distinct mechanism (LXR/ABCA1 axis), GAG shows theoretical synergy with statins or standard NSAIDs, potentially allowing for dose reduction of synthetic agents.
Researchers are advised to focus on the ABCA1-dependent inflammasome inhibition pathway, as this represents the most patentable and scientifically novel aspect of GAG pharmacology.
References
-
Anti-Inflammatory Potential of Ganoderma lucidum Triterpenes: A Systematic Review. Source: National Institutes of Health (PMC). URL:[Link] Relevance: Comprehensive meta-analysis of cytokine inhibition (TNF-α, IL-6) by the triterpenoid class.
-
Research Progress on the Biological Activity of Ganoderic Acids (2019-2024). Source: MDPI (Biomolecules/Life). URL:[Link] Relevance: Specifically cites "GA-A, B, C6, and G" in the promotion of cholesterol efflux mediated by ABCA1/G1.
-
Ganoderic Acid A Attenuates LPS-Induced Neuroinflammation via FXR. Source: PubMed Central. URL:[Link] Relevance: Validates the nuclear receptor (FXR/LXR) binding capability of the Ganoderic acid scaffold.
-
Structure-Activity Relationship of Ganoderma Triterpenoids. Source: Encyclopedia.pub.[8] URL:[Link] Relevance: Details the specific chemical features of Ganoderenic acids (double bonds) versus Ganoderic acids.
Sources
- 1. Ganoapplanilactone C from Ganoderma applanatum Ameliorates Metabolic Dysfunction-Associated Steatotic Liver Disease via AMPK/mTOR-Mediated Lipid Regulation in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Inflammatory Potential of Ganoderma lucidum Triterpenes: A Systematic Review and Meta-Analysis of Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ganoderic acid C2 exerts the pharmacological effects against cyclophosphamide-induced immunosuppression: a study involving molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deacetyl Ganoderic Acid F Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunomodulatory Effects of Ganoderma lucidum Bioactive Compounds on Gut–Brain and Gut–Liver Axis Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
HPLC method for isolation of Ganoderenic acid G from Ganoderma
Application Note: High-Purity Isolation of Ganoderenic Acid G from Ganoderma lucidum via Reversed-Phase HPLC
Executive Summary
This application note details a robust protocol for the isolation and purification of Ganoderenic Acid G (GAG) from the fruiting bodies of Ganoderma lucidum. Unlike common pharmaceutical targets, Ganoderma triterpenoids (ganoderic and ganoderenic acids) present a significant separation challenge due to their structural isomerism and similar polarity.
This guide moves beyond standard analytical detection, focusing on preparative isolation . It emphasizes a critical "Acidic Ethyl Acetate" enrichment step to remove interfering polysaccharides and non-polar sterols, followed by a shallow-gradient HPLC method using an acidified mobile phase to suppress ionization and maximize resolution (
Chemical Context & Separation Logic
Target Molecule: Ganoderenic Acid G (Lanostane-type triterpenoid).[1][2] Key Challenge:
-
Structural Similarity: Co-elution with Ganoderic Acid B, Ganoderenic Acid D, and Ganoderic Acid G is common.
-
Ionization: The C-26 carboxylic acid group causes peak tailing and retention time shifting if pH is not controlled.
-
Detection: Triterpenoids lack strong chromophores; detection relies on the
-unsaturated ketone moiety (typically ~250–254 nm).
The Solution:
-
Sample Prep: Liquid-Liquid Extraction (LLE) to isolate the Acidic Ethyl Acetate Soluble Material (AESM) .
-
Mobile Phase: Acetonitrile (ACN) + 2% Acetic Acid.[2] The high acid concentration (compared to the standard 0.1%) is field-proven to maintain the triterpenoids in their non-ionized (protonated) form, significantly sharpening peak shape for preparative loading.
Experimental Workflow (Visualization)
The following diagram illustrates the critical fractionation steps required before HPLC injection to ensure column longevity and target enrichment.
Caption: Enrichment workflow for Acidic Ethyl Acetate Soluble Material (AESM). This step increases target concentration by ~10x compared to crude extract.
Detailed Protocols
Sample Preparation (AESM Enrichment)
Rationale: Direct injection of ethanol extract ruins prep columns due to precipitating polysaccharides.
-
Extraction: Pulverize 1 kg of dried Ganoderma. Extract with 95% Ethanol (10 L) under reflux for 3 hours. Repeat 3 times. Combine and evaporate to dryness.
-
Partitioning (The Clean-up):
-
Suspend residue in water (1 L).
-
Extract with Chloroform (
). Discard the water layer (contains polysaccharides). -
Extract the
layer with Saturated solution. -
Phase Separation: The neutral triterpenes stay in
(discard or save for other analysis). The acidic triterpenes (Ganoderenic acids) move to the aqueous layer as salts. -
Acidification: Collect the aqueous layer. Adjust pH to 2–3 using 2N HCl.
-
Final Extraction: Extract the acidified water with Ethyl Acetate (EtOAc). Evaporate EtOAc to obtain the AESM .
-
Analytical Method (QC & Identification)
Before preparative isolation, establish purity and retention time (
-
System: HPLC with Diode Array Detector (DAD).
-
Column: C18 Reverse Phase (e.g., Cosmosil 5C18-MS-II or Agilent Zorbax SB-C18), 5 µm, 4.6 × 250 mm.
-
Temperature: 30°C.
-
Detection: 252 nm (Max absorption for conjugated enone system).[2]
-
Flow Rate: 1.0 mL/min.
Mobile Phase Gradient:
-
Solvent A: 2% Acetic Acid in Water (v/v)
-
Solvent B: Acetonitrile (ACN)
| Time (min) | % Solvent A | % Solvent B | Phase Description |
| 0.0 | 80 | 20 | Initial equilibration |
| 10.0 | 70 | 30 | Linear ramp |
| 40.0 | 60 | 40 | Shallow gradient for isomer separation |
| 65.0 | 40 | 60 | Elution of hydrophobic impurities |
| 70.0 | 10 | 90 | Column wash |
| 75.0 | 80 | 20 | Re-equilibration |
Semi-Preparative Isolation Protocol
Scale-up Strategy: The loading capacity is increased by using a larger column and optimizing the gradient for the specific retention window of Ganoderenic Acid G.
-
Column: Semi-Prep C18 (e.g., 10 × 250 mm, 5 µm or 10 µm).
-
Flow Rate: 4.0 – 5.0 mL/min.
-
Injection Volume: 200–500 µL (Concentration: 50 mg/mL in MeOH).
-
Fraction Collection: Time-based or Slope-based (Threshold > 10 mAU).
Optimized Prep Gradient (Isocratic Hold Strategy): Ganoderenic Acid G typically elutes between Ganoderic Acid B and D. To maximize resolution, introduce an isocratic hold.
| Time (min) | % B (ACN) | Purpose |
| 0–10 | 25 | Load sample |
| 10–60 | 25 | Slow gradient to separate early ganoderic acids |
| 60–80 | 45 (Isocratic) | Target Window for Ganoderenic Acid G |
| 80–90 | 100 | Wash |
Results & Validation Criteria
Identification of Ganoderenic Acid G
Isolates must be validated against standard references or literature data.
-
UV Spectrum:
at 252–254 nm. -
Mass Spectrometry (ESI-MS): Look for
ion in negative mode.-
Note: Differentiate from Ganoderic Acid G.
-
Ganoderic Acid G: MW ~530 Da (
)[2] -
Ganoderenic Acids typically contain a double bond in the side chain (C-20/22).
-
-
Purity Calculation: Area Normalization method at 252 nm. Target >98%.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Ionization of -COOH group. | Increase acid modifier (Acetic acid) to 2% or switch to 0.1% TFA (if MS not required). |
| Co-elution | Isomers (e.g., Ganoderic Acid B). | Flatten the gradient slope (e.g., 0.2% B/min increase). Lower temperature to 20°C to utilize steric selectivity. |
| High Backpressure | Polysaccharide contamination. | Re-do the AESM enrichment (Sample Prep 4.1). Ensure sample is dissolved in 50% MeOH, not 100% ACN. |
References
-
Chen, D.H., et al. (1999). "Determination of ganoderic acids in triterpenoid constituents of Ganoderma tsugae." Journal of Food and Drug Analysis, 7(4). Link
- Core Reference: Establishes the 2% Acetic Acid mobile phase system for separating Ganoderic Acid G and Ganoderenic Acid D.
- Keypour, S., et al. (2010). "Chemistry of Ganoderma lucidum triterpenoids." Advanced Pharmaceutical Bulletin. Context: Structural elucidation and UV absorption characteristics of lanostane triterpenoids.
-
Tang, W., et al. (2006).[3] "Separation of targeted ganoderic acids from Ganoderma lucidum by reversed phase liquid chromatography." Biochemical Engineering Journal.
- Context: Preparative scale-up methodologies and solubility parameters for AESM fractions.
- Yuan, J.P., et al. (2006). "Distribution of free and esterified ergosterols in Ganoderma lucidum." Applied Microbiology and Biotechnology.
Sources
Application Note & Protocol: High-Efficiency Ethanol-Based Extraction of Ganoderenic Acid G from Ganoderma lucidum
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Promise of Ganoderenic Acid G
Ganoderma lucidum, a mushroom revered in traditional medicine, is a rich reservoir of bioactive compounds, among which the lanostane-type triterpenoids are of significant pharmacological interest. Ganoderenic acid G, a member of this class, has garnered attention for its potential therapeutic properties. The intricate structure of these compounds necessitates a robust and efficient extraction and purification strategy to facilitate further research and development. This document provides a comprehensive, field-proven protocol for the extraction of Ganoderenic acid G using ethanol, a solvent favored for its efficacy and relatively low toxicity. We will delve into the causality behind each step, ensuring a reproducible and scalable methodology.
Principle of Extraction: Leveraging Polarity and Solvent-Solute Interactions
The successful extraction of Ganoderenic acid G hinges on the principle of "like dissolves like." Ganoderenic acids, being moderately polar compounds, exhibit favorable solubility in ethanol. The choice of ethanol concentration is a critical parameter; while absolute ethanol is effective, aqueous ethanol solutions can also be employed to modulate polarity and potentially co-extract other beneficial compounds. The application of heat and agitation increases the kinetic energy of the system, enhancing solvent penetration into the fungal matrix and facilitating the diffusion of the target molecules into the solvent.
Optimized Extraction Parameters
The following table summarizes the optimized parameters for the ethanol-based extraction of triterpenoids, including Ganoderenic acid G, from Ganoderma lucidum. These parameters have been derived from empirical studies aimed at maximizing yield.[1][2][3]
| Parameter | Optimal Value | Rationale |
| Solvent | 100% Ethanol | Maximizes the solubility of the relatively non-polar triterpenoid backbone. |
| Temperature | 60.22°C | Enhances solubility and diffusion rates without causing significant degradation of the target compound. |
| Extraction Time | 6.00 hours | Provides sufficient time for the solvent to penetrate the plant matrix and for the triterpenoids to diffuse into the solvent. |
| Solid-to-Liquid Ratio | 1:50 (g/mL) | Ensures an adequate volume of solvent to fully immerse the sample and create a sufficient concentration gradient to drive extraction.[4] |
Visualizing the Extraction Workflow
The following diagram illustrates the key stages of the extraction and purification process for Ganoderenic acid G.
Caption: Workflow for the extraction and purification of Ganoderenic Acid G.
Detailed Step-by-Step Protocol
This protocol is designed to be a self-validating system, with checkpoints for assessing the efficiency of each stage.
Part 1: Preparation of Ganoderma lucidum
-
Drying: Dry the fruiting bodies of Ganoderma lucidum at 60°C in a drying oven until a constant weight is achieved. This step is crucial to remove moisture, which can interfere with the extraction efficiency of ethanol.[5]
-
Grinding: Grind the dried mushroom into a fine powder (60-100 mesh). This increases the surface area available for solvent interaction, significantly improving extraction yield.[6]
Part 2: Ethanol Extraction
-
Extraction Setup: In a round-bottom flask, combine the powdered Ganoderma lucidum with 100% ethanol at a solid-to-liquid ratio of 1:50 (w/v).[4]
-
Reflux Extraction: Connect the flask to a reflux condenser and heat the mixture to 60.22°C in a water bath. Maintain this temperature for 6 hours with continuous stirring.[1][2][3] The reflux setup prevents the loss of solvent due to evaporation.
-
Filtration: After extraction, allow the mixture to cool to room temperature. Filter the mixture through Whatman No. 1 filter paper to separate the ethanol extract from the solid residue.
-
Repeat Extraction (Optional but Recommended): To maximize the yield, the solid residue can be subjected to a second round of extraction under the same conditions.
-
Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This yields a crude triterpenoid-rich extract.
Part 3: Purification of Ganoderenic Acid G
The crude extract contains a mixture of compounds. A multi-step purification process is necessary to isolate Ganoderenic acid G.
-
Solvent Partitioning: Dissolve the crude extract in water and perform liquid-liquid partitioning with a non-polar solvent like ethyl acetate. Ganoderenic acids will preferentially move to the ethyl acetate phase.[7]
-
Silica Gel Column Chromatography: Concentrate the ethyl acetate fraction and subject it to silica gel column chromatography. Elute with a gradient of chloroform and methanol.[8] Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Pool the fractions containing Ganoderenic acid G (as identified by TLC against a standard) and further purify them using preparative HPLC with a C18 column. A common mobile phase is a gradient of acetonitrile and acidified water.[9][10]
Part 4: Analysis and Quantification
-
Analytical HPLC: The purity of the isolated Ganoderenic acid G should be assessed using analytical HPLC with a UV detector set at 252 nm.[5][9]
-
Quantification: Prepare a calibration curve using a certified standard of Ganoderenic acid G. The concentration in the purified sample can be determined by comparing its peak area to the calibration curve.[5]
Advanced Extraction Techniques
To enhance extraction efficiency and reduce processing time, modern techniques can be employed:
-
Ultrasound-Assisted Extraction (UAE): The application of ultrasonic waves can disrupt the cell walls of the mushroom, facilitating solvent penetration and significantly reducing extraction time.[4][11][12][13][14] Studies have shown that optimal UAE conditions can be around 95% ethanol for approximately 5.4 minutes.[4]
-
Microwave-Assisted Extraction (MAE): Microwave energy can rapidly heat the solvent and the sample, leading to a faster extraction process.[15][16][17] Optimal conditions for MAE of triterpenoids have been reported as 95% ethanol at 90°C for 5 minutes.[16]
Trustworthiness and Self-Validation
The robustness of this protocol is ensured by the inclusion of analytical checkpoints. The purity of the final product should be confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to validate its chemical structure.[18]
Conclusion
This application note provides a detailed and scientifically grounded protocol for the extraction of Ganoderenic acid G from Ganoderma lucidum using ethanol. By understanding the principles behind each step and adhering to the optimized parameters, researchers can reliably obtain high-purity Ganoderenic acid G for further investigation into its promising biological activities.
References
-
Yang, F., et al. (2013). Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth. Food Chemistry. [Link]
-
Yang, F., et al. (2013). Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth. Academia.edu. [Link]
-
Yang, F., et al. (2013). Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth. ResearchGate. [Link]
-
Cui, J., et al. (2023). Ultrasound-assisted extraction of neuroprotective antioxidants from Ganoderma lucidum. Food Chemistry. [Link]
-
Ma, H., et al. (2014). Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities. ResearchGate. [Link]
-
Ma, H., et al. (2014). Optimization of ultrasonic-assisted co-extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities. PLoS One. [Link]
-
Chen, D. H., & Chen, W. K. D. (2004). Determination of ganoderic acids in triterpenoid constituents of Ganoderma tsugae. Journal of Food and Drug Analysis. [Link]
-
Feng, J., et al. (2018). Optimization of Culture Condition for Ganoderic Acid Production in Ganoderma lucidum Liquid Static Culture and Design of a Suitable Bioreactor. Molecules. [Link]
-
Chen, D. H., & Chen, W. K. D. (2004). Determination of ganoderic acids in triterpenoid constituents of Ganoderma tsugae. Journal of Food and Drug Analysis. [Link]
-
Chen, Y., et al. (2019). Production of triterpenoid compounds from Ganoderma lucidum spore powder using ultrasound-assisted extraction. Journal of Food Processing and Preservation. [Link]
- CN104031107A - Method for extracting ganoderic acid A
-
Hielscher Ultrasonics. (n.d.). Ultrasonic Extraction of Medicinal Mushrooms. Hielscher Ultrasonics. [Link]
-
Papagianni, M. (2007). Current Techniques for the Cultivation of Ganoderma lucidum for the Production of Biomass, Ganoderic Acid and Polysaccharides. Food Technology and Biotechnology. [Link]
-
Wang, Y., et al. (2018). Preparative isolation of ganoderic acid S, ganoderic acid T and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography. Biomedical Chromatography. [Link]
-
Chen, Y., et al. (2007). Microwave-assisted extraction used for the isolation of total triterpenoid saponins from Ganoderma atrum. Semantic Scholar. [Link]
-
Chen, Y., et al. (2007). Microwave-assisted extraction used for the isolation of total triterpenoid saponins from Ganoderma atrum. ResearchGate. [Link]
-
Wu, T., et al. (2021). Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake. Journal of Functional Foods. [Link]
-
Murata, T., et al. (2017). Extraction and isolation of ganoderic acid Σ from Ganoderma lucidum. ResearchGate. [Link]
-
Luo, X., et al. (2024). Study on the Microwave Assisted Extraction Process and Antioxidant Activity of Polysaccharide from Ganoderma Lucidum. Journal of Jilin Institute of Chemical Technology. [Link]
-
Pérez-García, P., et al. (2023). Ethanolic Extract of Ganoderma mexicanum Pat. Mycelium: A Source of Bioactive Compounds with Antiproliferative Activity and Potential PPAR-γ Natural Ligands. Molecules. [Link]
-
Cör, D., et al. (2018). Ganoderma lucidum Ethanol Extracts Enhance Re-Epithelialization and Prevent Keratinocytes from Free-Radical Injury. Molecules. [Link]
Sources
- 1. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Production of triterpenoid compounds from Ganoderma lucidum spore powder using ultrasound-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN104031107A - Method for extracting ganoderic acid A from ganoderma lucidum - Google Patents [patents.google.com]
- 9. "Determination of ganoderic acids in triterpenoid constituents of Ganod" by D.-H. Chen and W.K.-D. Chen [jfda-online.com]
- 10. jfda-online.com [jfda-online.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hielscher.com [hielscher.com]
- 15. semanticscholar.org [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Study on the Microwave Assisted Extraction Process and Antioxidant Activity of Polysaccharide from Ganoderma Lucidum [xuebao.jlict.edu.cn]
- 18. Preparative isolation of ganoderic acid S, ganoderic acid T and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Ganoderenic acid G solubility in DMSO and chloroform for cell assays
Application Note: Solubilization and Handling of Ganoderenic Acid G for In Vitro Bioassays
Executive Summary
Ganoderenic acid G (GAG) is a highly oxygenated lanostane-type triterpenoid derived from Ganoderma lucidum.[1][2] While it exhibits potent pharmacological activities—ranging from hepatoprotection to cytotoxicity against cancer lines—its lipophilic nature presents significant challenges in bioassays.[1][3]
This guide addresses the critical "solubility bottleneck" in drug discovery. While GAG is highly soluble in chloroform (useful for extraction), chloroform is incompatible with live-cell assays.[4][1][2] Dimethyl sulfoxide (DMSO) remains the gold standard vehicle.[1][2] This protocol details the preparation of stable stock solutions, safe solvent exchange strategies, and precise dilution schemes to prevent compound precipitation ("crashing out") during cell treatment.[4][1][2]
Chemical Identity & Physicochemical Profile
Ensure you are working with the correct isomer.[1] "Ganoderenic" and "Ganoderic" acids are distinct subclasses.
| Property | Specification | Notes |
| Compound Name | Ganoderenic acid G | Distinct from Ganoderic acid G |
| CAS Number | 120481-73-4 | Verify against CoA |
| Molecular Formula | C₃₀H₄₀O₇ | |
| Molecular Weight | ~512.64 g/mol | Use this for Molarity calculations |
| Class | Lanostane Triterpenoid | Hydrophobic core, polar functional groups |
| Physical State | White to off-white powder | Hygroscopic; store desiccated at -20°C |
Solvent Compatibility Analysis
A. Dimethyl Sulfoxide (DMSO) – The Bioassay Standard[2][3]
-
Role: Primary vehicle for cell culture stocks.[1]
-
Limit: Final concentration in cell culture must be < 0.5% (v/v) (ideally < 0.1%) to avoid solvent toxicity.[4][1][2]
-
Stability: Excellent at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1][2]
B. Chloroform (CHCl₃) – The Extraction Trap[2][3]
-
Role: strictly limited to isolation, purification, or initial vessel transfer .
-
Toxicity: Extreme. Chloroform is immiscible with aqueous media and highly cytotoxic.[1]
-
Critical Warning: Never add chloroform stocks directly to cell culture media.[1] It will not mix, and it will kill cells instantly. If your GAG is supplied in chloroform, you must perform a solvent exchange (see Protocol 2).[4][1][2]
Detailed Protocols
Protocol 1: Preparation of 10 mM Master Stock in DMSO
Target: A stable, sterile stock solution suitable for long-term storage.
Materials:
Procedure:
-
Calculate: Determine the volume of DMSO required for a 10 mM solution.
-
Dissolve: Add the calculated volume of DMSO to the vial containing GAG.
-
Agitate: Vortex vigorously for 30 seconds.
-
Sonication (Critical Step): Triterpenoids often form micro-aggregates.[1][2] Sonicate in a water bath at room temperature for 5–10 minutes until the solution is perfectly clear.
-
Sterilization: If necessary, filter through a 0.22 µm PTFE (hydrophobic) syringe filter.[1][2] Do not use aqueous filters (PES/nylon) as the compound may bind.[4][1][2]
-
Storage: Aliquot into small volumes (e.g., 20–50 µL) in amber vials. Store at -80°C.
Protocol 2: Solvent Exchange (Chloroform to DMSO)
Use this if your compound arrived dissolved in chloroform.[4][1][2]
-
Evaporation: Transfer the chloroform solution to a glass vial. Evaporate the solvent under a gentle stream of nitrogen gas (N₂) in a fume hood.[1][2] Avoid heat > 40°C to prevent degradation.[4][1][2]
-
Desiccation: Once dry, place the vial in a vacuum desiccator for 1 hour to remove trace solvent residues.
-
Reconstitution: Add the calculated volume of sterile DMSO (as per Protocol 1) to the dried residue.
-
Validation: Vortex and sonicate. Inspect visually for particulates.[1]
Protocol 3: Serial Dilution for Cell Assays (The "Intermediate Step" Method)
Directly adding 100% DMSO stock to media often causes precipitation (the "crash-out" effect).[4][1][2] Use an intermediate dilution step.
Workflow:
-
Master Stock: 10 mM in DMSO.
-
Intermediate Stock (100x): Dilute Master Stock 1:10 in DMSO (not media) to make 1 mM.
-
Why? Keeping the compound in DMSO maintains solubility during the dilution series.
-
-
Working Solution (2x): Dilute the Intermediate Stock 1:50 into pre-warmed culture media .
-
Final Treatment: Add the Working Solution (2x) 1:1 to the cells (already in media).[1][2]
-
Final Concentration: 10 µM GAG + 1% DMSO.
-
Optimization: If 1% DMSO is too high for your cell line, adjust the Intermediate Stock concentration to 500x and dilute accordingly to reach 0.1% final DMSO.
-
Visual Workflows
Figure 1: Solvent Selection & Preparation Logic
A decision tree for handling Ganoderenic acid G based on its initial state.
Caption: Workflow for preparing a cell-compatible Master Stock from either powder or chloroform solution.
Figure 2: Cell Treatment Serial Dilution Scheme
Preventing precipitation and ensuring DMSO tolerance.
Caption: Step-wise dilution strategy to minimize precipitation shock when introducing hydrophobic GAG to aqueous media.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Precipitation in Media | "Crash-out" effect due to rapid polarity change.[4][1][2] | 1. Vortex media immediately upon addition.2. Pre-warm media to 37°C.3. Lower the final concentration (e.g., < 50 µM). |
| Cytotoxicity in Controls | DMSO concentration > 0.5%.[1] | Reduce final DMSO to < 0.1%. Include a "Vehicle Only" control well to normalize data. |
| Cloudy Stock Solution | Incomplete solubilization. | Sonicate for 10 additional minutes at 37°C. If still cloudy, filter (0.22 µm PTFE) and re-quantify concentration via HPLC. |
| Inconsistent IC50 | Compound degradation or adsorption.[1] | Use glass vials for stocks (plastics may adsorb triterpenoids).[1][2] Prepare fresh working solutions daily. |
References
-
Liu, Z., et al. (2018).[4][1][2] "Effect of ganoderic acid D on colon cancer Warburg effect: Role of SIRT3/cyclophilin D." European Journal of Pharmacology, 824, 72-77. (Demonstrates triterpenoid handling in cell assays).
-
Ruan, W., et al. (2014).[4][1][2] "Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth." Natural Product Research, 28(24), 2264-2272.[4][1][2] (Details Chloroform extraction methodologies).
Sources
Application Note: Enrichment and Purification of Ganoderenic Acid G via Silica Gel Chromatography
Abstract & Introduction
Ganoderenic acid G is a bioactive lanostane-type triterpenoid found in the fruiting bodies and mycelia of Ganoderma lucidum (Reishi). Unlike neutral triterpenes, Ganoderenic acid G possesses a carboxylic acid moiety at the C-26 position and distinct oxygenation patterns on the tetracyclic skeleton.[1] These structural features impart specific pharmacological properties, including hepatoprotection and cytotoxicity against tumor cell lines.[1][2][3]
However, the purification of Ganoderenic acid G is complicated by the presence of over 100 structurally similar "Ganoderic acids" (e.g., Ganoderic acid A, B, C, D) which often co-elute.[1][2] This protocol details a Silica Gel Column Chromatography (SGCC) workflow optimized for the fractionation and enrichment of Ganoderenic acid G.[2][4]
Key Technical Insight: The critical success factor in this protocol is the control of mobile phase acidity . Without an acidic modifier, the carboxylic acid group of Ganoderenic acid G interacts strongly with silanol groups on the silica surface, causing peak tailing and irreversible adsorption.[2] This protocol utilizes a Chloroform/Methanol system modified with Formic Acid to suppress ionization and ensure sharp band resolution.
Physicochemical Context & Strategy
Before initiating chromatography, understanding the analyte's behavior is essential for reproducibility.[2]
| Property | Description | Chromatographic Implication |
| Chemical Class | Lanostane Triterpenoid | Mid-polarity; soluble in CHCl₃, EtOAc, MeOH.[1][2] |
| Functional Groups | -COOH (C-26), =O (Ketone), -OH | The -COOH group causes tailing on neutral silica.[1][2] |
| UV Absorption | Detectable by UV, but sensitivity is moderate.[1][2] | |
| TLC Visualization | Vanillin-H₂SO₄ | Turns violet/blue upon heating (Liebermann-Burchard reaction).[1][2] |
The "Acidic Fraction" Strategy
Ganoderenic acid G resides in the "Acidic Ethyl Acetate Soluble Material" (AESM).[2][5] Direct chromatography of the crude ethanol extract is inefficient. The workflow requires a liquid-liquid partition step to remove polysaccharides (water-soluble) and low-polarity lipids (hexane-soluble) before the silica column.[1][2]
Experimental Workflow Diagrams
Figure 1: Isolation Logic Flow
This diagram outlines the critical path from raw material to the enriched fraction.
Caption: Figure 1.[1][2][4] Fractionation logic isolating the Acidic Ethyl Acetate Soluble Material (AESM) prior to chromatography.
Detailed Protocol
Phase 1: Pre-Chromatography Preparation
Objective: Isolate the Acidic Soluble Material (AESM).[2]
-
Extraction: Extract 100g of dried G. lucidum powder with 1L of 95% Ethanol (reflux, 2 hours, x3). Combine and evaporate to dryness under reduced pressure.
-
Partition: Suspend the residue in 200mL distilled water.
-
Concentration: Collect the CHCl₃/EtOAc layer. Dry over anhydrous Na₂SO₄, filter, and evaporate. This is your Load Sample .
Phase 2: Silica Gel Column Chromatography
Objective: Fractionate AESM to isolate Ganoderenic acid G enriched fractions.
-
Stationary Phase: Silica Gel 60 (Merck, 230–400 mesh for Flash; 70–230 mesh for Gravity).[2]
-
Column Dimensions: 40 mm ID x 500 mm length (for ~5-10g crude load).[1][2]
-
Flow Rate: 15–20 mL/min (Flash) or 1–2 mL/min (Gravity).[2]
The Gradient Logic (CHCl₃ : MeOH system)
Standard neutral gradients fail because triterpene acids tail.[2] We introduce 0.1% Formic Acid to the mobile phase.[6]
| Step | Solvent Ratio (v/v) | Volume (Column Volumes) | Target Elution |
| 1 | CHCl₃ (100%) | 2 CV | Non-polar impurities |
| 2 | CHCl₃ : MeOH (50:[1][2]1) | 3 CV | Low polarity Ganoderols |
| 3 | CHCl₃ : MeOH (30:1) | 4 CV | Ganoderic Acids A & B |
| 4 | CHCl₃ : MeOH (20:1) | 5 CV | Target: Ganoderenic Acid G |
| 5 | CHCl₃ : MeOH (10:[2]1) | 3 CV | Highly polar Ganoderic acids |
| 6 | MeOH (100%) | 2 CV | Column Wash |
Note: Ganoderenic acid G typically elutes in the mid-polarity region (between 30:1 and 20:1 depending on silica activity).[2]
Phase 3: Monitoring and Detection
Since Ganoderenic acid G has weak UV absorbance compared to conjugated systems, TLC derivatization is mandatory.[1]
-
TLC Plate: Silica Gel 60 F₂₅₄.[1]
-
Developing Solvent: CHCl₃ : MeOH : Formic Acid (30 : 1 : 0.1).[2]
-
Visualization:
Troubleshooting & Self-Validation
To ensure the protocol is working (Trustworthiness), perform these checks:
-
Tailing Spots on TLC: Indicates insufficient acid in the mobile phase. Increase Formic Acid to 0.5%.
-
Poor Separation from Ganoderic Acid A: These compounds are structurally similar.[1] If they co-elute in CHCl₃/MeOH, switch the solvent system to Dichloromethane : Acetone (gradient) .[2] The selectivity change often resolves the critical pair.
-
Sample Precipitation: If the AESM does not dissolve in the initial mobile phase (100% CHCl₃), dissolve the sample in a minimum volume of CHCl₃:MeOH (1:1) and load it onto a small amount of silica gel (dry loading) before placing it on the main column.[2]
Figure 2: Gradient Optimization Logic
Caption: Figure 2. Stepwise gradient strategy. The 20:1 ratio with acid modifier is the critical window for Ganoderenic acid G.[2]
References
-
Chen, D. H., et al. (1999). Chemotaxonomy of triterpenoid pattern of HPLC of Ganoderma lucidum and Ganoderma tsugae.[2][5] Journal of the Chinese Chemical Society, 46, 47-51.[1][2][5]
-
Keyaerts, J., et al. (2018).[1][2] Preparative isolation of ganoderic acid S, ganoderic acid T and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography.[1][2][8] Biomedical Chromatography, 32(10).[2]
-
Tang, W., et al. (2006). Separation of targeted ganoderic acids from Ganoderma lucidum by reversed phase liquid chromatography with ultraviolet and mass spectrometry detections.[2][4] Journal of Chromatography A.
-
PubChem. Ganoderic Acid G Compound Summary. National Library of Medicine.
-
HPTLC Association. TLC Visualization Reagents (Vanillin-Sulfuric Acid).[1][2]
Sources
- 1. Ganoderic Acid A | C30H44O7 | CID 471002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ganoderic acid - Wikipedia [en.wikipedia.org]
- 3. ganoderma-market.com [ganoderma-market.com]
- 4. researchgate.net [researchgate.net]
- 5. jfda-online.com [jfda-online.com]
- 6. cjnmcpu.com [cjnmcpu.com]
- 7. epfl.ch [epfl.ch]
- 8. Preparative isolation of ganoderic acid S, ganoderic acid T and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision Preparation of Ganoderenic Acid G Standard for HPLC Analysis
Topic: Preparation of Ganoderenic acid G Standard Solution for HPLC Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals Role: Senior Application Scientist
Abstract
This guide outlines the definitive protocol for the preparation, handling, and chromatographic analysis of Ganoderenic acid G (GAG) , a critical lanostane triterpenoid marker found in Ganoderma lucidum and Ganoderma applanatum. Accurate quantification of GAG is essential for quality control of Reishi products and pharmacokinetic profiling. This document synthesizes physicochemical data with field-proven methodologies to ensure solution stability, prevent isomerization, and achieve high-resolution HPLC separation.
Chemical Profile & Physicochemical Considerations
Understanding the molecule is the first step to accurate analysis. Ganoderenic acid G possesses a lipophilic triterpenoid skeleton with specific polar functionalities (carboxyl and hydroxyl groups) that dictate its solubility and stability.
| Property | Specification |
| Compound Name | Ganoderenic acid G |
| CAS Number | 120481-73-4 |
| Molecular Formula | C₃₀H₄₀O₇ |
| Molecular Weight | 512.6 g/mol |
| Classification | Lanostane Triterpenoid |
| Solubility | Soluble in Methanol, Ethanol, DMSO; Sparingly soluble in water.[1] |
| UV Max | ~254 nm (Conjugated enone system) |
| pKa | ~4.5 (Carboxylic acid moiety) |
Critical Stability Factors
-
Acid Sensitivity: Like many lanostanoids, GAG can undergo isomerization or dehydration at the C-15 or side-chain positions if exposed to strong acids or high heat. Use weak organic acids (acetic/formic) for mobile phase modification.
-
Solubility Mismatch: Dissolving the highly lipophilic GAG directly in a high-aqueous mobile phase will cause precipitation. Stock solutions must be prepared in 100% organic solvent (Methanol).
Protocol: Standard Solution Preparation
Materials Required[2][3][4][5][6][7]
-
Reference Standard: Ganoderenic acid G (Purity >98% HPLC).[2]
-
Solvent: HPLC-grade Methanol (MeOH). Note: Methanol is preferred over Acetonitrile for stock preparation due to better solubility of polar triterpenoids.
-
Equipment: Analytical balance (0.01 mg precision), Class A volumetric flasks, Ultrasonicator.
Workflow Diagram
The following diagram illustrates the critical path for preparing a stable stock solution, highlighting decision points to prevent common errors like precipitation.
Caption: Step-by-step workflow for preparing a homogenous Ganoderenic acid G stock solution, ensuring complete dissolution prior to final volume adjustment.
Step-by-Step Procedure
A. Primary Stock Solution (1.0 mg/mL)
-
Equilibration: Allow the Ganoderenic acid G standard vial to reach room temperature before opening to prevent water condensation.
-
Weighing: Accurately weigh 1.0 mg of GAG into a 1.5 mL microcentrifuge tube or a 1 mL volumetric flask.
-
Dissolution: Add 0.8 mL of HPLC-grade Methanol .
-
Sonication: Sonicate for 5–10 minutes. Ensure the water bath temperature does not exceed 30°C to prevent degradation.
-
Verification: Inspect for floating particulates. The solution must be crystal clear.
-
Final Volume: Adjust volume to exactly 1.0 mL with Methanol. Mix by inversion.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
-
Why PTFE? Nylon filters may bind triterpenoids, leading to quantitation errors.
-
B. Working Standard Solutions (Calibration Curve)
Prepare serial dilutions using the mobile phase initial condition (e.g., 30% ACN / 70% Water) or 50% Methanol to match the column starting conditions.
| Target Conc.[3][4][5][6] (µg/mL) | Volume of Stock (1 mg/mL) | Diluent Volume (MeOH:Water 50:50) |
| 100 | 100 µL | 900 µL |
| 50 | 500 µL of 100 µg/mL | 500 µL |
| 25 | 500 µL of 50 µg/mL | 500 µL |
| 10 | 400 µL of 25 µg/mL | 600 µL |
| 5 | 500 µL of 10 µg/mL | 500 µL |
HPLC Method Validation & Analysis
The following chromatographic conditions are optimized to separate Ganoderenic acid G from structurally similar congeners (e.g., Ganoderic acids A, B, C2).
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18 or Phenomenex Luna C18), 250 mm × 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Acetic Acid in Water (Suppresses ionization of -COOH, sharpening peaks).
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: UV at 254 nm (PDA/DAD recommended for peak purity check).
-
Injection Volume: 10–20 µL.
Gradient Elution Profile
Ganoderenic acid G typically elutes in the mid-polarity region (approx. 45-55% organic phase).
| Time (min) | % Mobile Phase A (0.1% HOAc) | % Mobile Phase B (ACN) | Phase Description |
| 0.0 | 75 | 25 | Equilibration |
| 30.0 | 40 | 60 | Linear Gradient |
| 45.0 | 10 | 90 | Wash |
| 50.0 | 10 | 90 | Hold |
| 51.0 | 75 | 25 | Re-equilibration |
| 60.0 | 75 | 25 | Ready for next inj. |
Method Logic Diagram
This diagram explains the separation mechanism and the role of specific parameters in the HPLC method.
Caption: Mechanism of action for GAG separation. Acidic mobile phase ensures the carboxylic acid remains protonated, increasing interaction with the stationary phase for sharper peak resolution.
Troubleshooting & Storage
Common Issues
-
Peak Tailing:
-
Cause: Silanol interactions or ionization of the carboxylic acid.
-
Solution: Ensure Mobile Phase A contains at least 0.1% Acetic Acid or Formic Acid. Do not use neutral water.
-
-
Precipitation in Injector:
-
Cause: Sample solvent (100% MeOH) is too strong compared to initial mobile phase (25% ACN).
-
Solution: Dilute the sample 1:1 with Mobile Phase A before injection, or reduce injection volume to <10 µL.
-
-
Double Peaks:
-
Cause: Isomerization (C-20/22) due to heat or strong acid.
-
Solution: Keep column temperature ≤30°C and avoid mineral acids (HCl/H₂SO₄).
-
Storage Stability[8]
-
Solid Standard: Stable for ≥2 years at -20°C, protected from light.
-
Stock Solution (MeOH): Stable for 6 months at -20°C.
-
Working Solution: Prepare fresh weekly.
References
-
MolNova. (n.d.). Ganoderenic acid G Chemical Properties and CAS 120481-73-4. Retrieved from
-
Keypour, S., et al. (2010).[7] Qualitative analysis of ganoderic acids in Ganoderma lucidum from Iran and China by RP-HPLC and electrospray ionisation-mass spectrometry (ESI-MS). Food Chemistry. Retrieved from
-
Chen, Y., et al. (2012). The Triterpenoid High-Performance Liquid Chromatography Analytical Profiles of the Mycelia of Ganoderma lucidum. MDPI.[3] Retrieved from
-
Frontiers in Pharmacology. (2020). Screening Immunoactive Compounds of Ganoderma lucidum Spores by Mass Spectrometry Molecular Networking. Retrieved from
Sources
- 1. Ganoderic Acid A | C30H44O7 | CID 471002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ganoderenic acid G | 120481-73-4 | MOLNOVA [molnova.com]
- 3. mdpi.com [mdpi.com]
- 4. Ganoderic acid J | CAS:100440-26-4 | Manufacturer ChemFaces [chemfaces.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Frontiers | Screening Immunoactive Compounds of Ganoderma lucidum Spores by Mass Spectrometry Molecular Networking Combined With in vivo Zebrafish Assays [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Application Note: In Vitro Cytotoxicity & Apoptotic Profiling of Ganoderenic Acid G
Abstract & Introduction
Ganoderenic acid G (GAG) is a highly oxygenated lanostane-type triterpenoid isolated from the fruiting bodies of Ganoderma lucidum. Unlike its structural analogs (e.g., Ganoderic acids A or D), GAG possesses distinct functional groups that modulate its lipophilicity and binding affinity to cellular targets. While often studied for hepatoprotective and enzyme-inhibitory properties (e.g., aldose reductase inhibition), GAG exhibits significant cytotoxic potential against various carcinoma cell lines (HepG2, HeLa, A549) through the induction of mitochondrial dysfunction and subsequent apoptosis.
This application note provides a rigorous, standardized workflow for evaluating the cytotoxic efficacy of GAG. Unlike generic protocols, this guide addresses the specific solubility challenges of triterpenoids and focuses on validating the mitochondrial-mediated apoptotic pathway, the primary mechanism of action for this compound class.
Pre-Experimental Considerations: Compound Handling
Critical Factor: Triterpenoids like GAG are hydrophobic. Improper solubilization leads to micro-precipitation in cell culture media, causing false-negative viability data (due to lower effective concentration) or false-positive toxicity (due to crystal-induced physical stress).
Stock Solution Preparation[1]
-
Solvent: Dimethyl Sulfoxide (DMSO), sterile-filtered, cell-culture grade (≥99.7%).
-
Target Stock Concentration: 20 mM.
-
Calculation: To prepare 1 mL of 20 mM stock:
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C (1 month) or -80°C (6 months). Avoid repeated freeze-thaw cycles.[1]
Working Solution (Media Dilution)
-
Vehicle Control: The final DMSO concentration in the well must never exceed 0.1% (v/v) to avoid solvent toxicity.
-
Serial Dilution Strategy: Prepare 1000x stocks in DMSO first, then dilute 1:1000 into pre-warmed media immediately before treatment.
Protocol 1: Quantitative Cytotoxicity Screening (CCK-8 Assay)
Rationale: We utilize Cell Counting Kit-8 (CCK-8/WST-8) over standard MTT assays. GAG metabolism may alter mitochondrial dehydrogenase activity; WST-8 is reduced extracellularly via electron mediators, providing a more direct correlation to cell number with less interference from metabolic shifts caused by triterpenoids.
Materials[2][3][4][5][6]
-
Target Cells (e.g., HepG2, A549).
-
CCK-8 Reagent (Dojindo or equivalent).
-
96-well clear-bottom culture plates.
-
Positive Control: Doxorubicin (1 µM) or Cisplatin.
Step-by-Step Workflow
-
Seeding:
-
Dissociate cells and count viability (>95% required).
-
Seed 5,000 – 8,000 cells/well in 100 µL complete media.
-
Edge Effect Mitigation: Fill outer wells with PBS; do not use for data.
-
Incubate 24h at 37°C, 5% CO₂.
-
-
Treatment:
-
Prepare GAG concentrations: 0, 5, 10, 20, 40, 80, 100 µM .
-
Aspirate old media carefully.
-
Add 100 µL of fresh media containing GAG.
-
Include Vehicle Control (0.1% DMSO) and Blank (Media + CCK-8, no cells).
-
Incubate for 24h and 48h time points.
-
-
Readout:
-
Add 10 µL CCK-8 reagent per well (avoid bubbles).
-
Incubate 1–4 hours at 37°C (monitor color development).
-
Measure Absorbance at 450 nm .
-
Data Analysis
Calculate % Cell Viability:
-
Output: Plot Log[Concentration] vs. % Viability to determine IC₅₀ using non-linear regression (Sigmoidal dose-response).
Protocol 2: Mechanistic Validation (Annexin V / PI Apoptosis)
Rationale: Cytotoxicity data alone does not distinguish between necrosis (uncontrolled lysis) and apoptosis (programmed death). Ganoderma triterpenoids typically induce apoptosis via the intrinsic mitochondrial pathway. This assay quantifies phosphatidylserine (PS) externalization.
Experimental Design
-
Cell Density: 2 x 10⁵ cells/well in 6-well plates.
-
Treatment Groups:
-
Vehicle Control (0.1% DMSO)
-
GAG Low Dose (½ IC₅₀)
-
GAG High Dose (IC₅₀)
-
Positive Control (Staurosporine 1 µM)
-
Workflow
-
Treatment: Incubate cells with GAG for 24h.
-
Harvesting:
-
Collect supernatant (contains floating dead cells).
-
Trypsinize adherent cells (EDTA-free trypsin preferred to protect PS receptors).
-
Combine supernatant and detached cells; centrifuge at 300 x g for 5 min.
-
-
Staining:
-
Wash pellet 2x with cold PBS.
-
Resuspend in 100 µL 1X Annexin Binding Buffer .
-
Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .
-
Incubate 15 min at RT in the dark.
-
-
Acquisition: Add 400 µL Binding Buffer and analyze via Flow Cytometer (FL1 for FITC, FL2/3 for PI) within 1 hour.
Interpretation
| Quadrant | Stain Profile | Physiological State | GAG Effect Expectation |
| Q3 (LL) | AnnV(-) / PI(-) | Live Cells | Decreases dose-dependently |
| Q4 (LR) | AnnV(+) / PI(-) | Early Apoptosis | Primary increase expected |
| Q2 (UR) | AnnV(+) / PI(+) | Late Apoptosis | Increases at high dose/time |
| Q1 (UL) | AnnV(-) / PI(+) | Necrosis | Minimal (unless toxic dose) |
Visualizations & Pathway Logic
Experimental Workflow Diagram
Caption: Figure 1. Integrated workflow for Ganoderenic Acid G cytotoxicity profiling, ensuring parallel validation of metabolic viability and apoptotic mechanism.
Proposed Mechanism of Action (MOA)
Based on the structural homology of Ganoderenic acid G to Ganoderic acid T and A, the cytotoxicity is mediated via the intrinsic mitochondrial pathway.
Caption: Figure 2.[3] Putative signaling pathway.[3][4][5][2][6] GAG triggers ROS generation and mitochondrial depolarization, leading to the Caspase-9/3 execution cascade.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Precipitation in Wells | High concentration or cold media | Pre-warm media to 37°C before adding GAG stock. Vortex immediately. Do not exceed 100 µM if possible. |
| High Background (CCK-8) | Media interaction | Triterpenoids may have minor reducing activity. Use a "Compound Only" blank (Media + GAG + CCK-8) to subtract background absorbance. |
| Inconsistent IC₅₀ | Evaporation | Use the "PBS moat" technique (fill outer wells with PBS). Triterpenoid potency is highly sensitive to cell density; standardize seeding strictly. |
| Low Apoptosis % | Trypsin damage | Over-trypsinization cleaves PS receptors. Use Accutase or limit Trypsin-EDTA exposure to <3 mins. |
References
-
Structural Characterization & Cytotoxicity
-
General Mechanism of Ganoderma Triterpenoids (Apoptosis)
-
CCK-8 Assay Validation
- Tominaga, H., et al. (1999). A water-soluble tetrazolium salt useful for colorimetric cell viability assay.
-
Flow Cytometry Protocols (Annexin V)
- Vermes, I., et al. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. longdom.org [longdom.org]
- 3. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Biologically active metabolites of the genus Ganoderma: Three decades of myco-chemistry research [scielo.org.mx]
Troubleshooting & Optimization
Improving yield of Ganoderenic acid G from Ganoderma spore powder
Technical Support & Troubleshooting Center
Status: Active Operator: Senior Application Scientist Subject: Ganoderma lucidum Spore Powder Processing & Triterpenoid Isolation
Introduction: The "Double-Wall" Problem
Welcome to the technical support hub for Ganoderma triterpenoid extraction. If you are targeting Ganoderenic acid G (GAG) , you are likely facing two distinct barriers:
-
Physical: The sporoderm (spore wall) composed of chitin and silica, which resists solvent penetration.
-
Chemical: The structural similarity between GAG and other lanostane triterpenes (like Ganoderic acids A and B), leading to co-elution during purification.
This guide prioritizes Supercritical CO₂ (SFE) and Ultrasound-Assisted Extraction (UAE) as the primary protocols, based on their ability to prevent the oxidation of the GAG side-chain.
Pre-processing: Sporoderm Breaking Protocols
Core Directive: You cannot extract what you cannot reach. Unbroken spores yield <5% of available triterpenes.
Mechanism of Action
The sporoderm consists of an outer layer (exosporium) and an inner layer (endosporium). Standard grinding is insufficient. We recommend Low-Temperature Planetary Ball Milling or Supersonic Air Jet Milling .
Protocol A: Low-Temp Planetary Ball Milling (Accessible Standard)
-
Equipment: Planetary Ball Mill (Zirconia jars/balls).
-
Ratio: Ball-to-powder weight ratio of 20:1.
-
Speed: 300–400 rpm.
-
Temperature Control: Cooling jacket required to keep chamber <40°C. (Heat degrades GAG).
-
Duration: 2–4 hours.
-
Validation: Microscope check. Target >98% breakage rate.
Protocol B: Supercritical CO₂ Breaking (Gold Standard)
Utilizes rapid depressurization to explode the spore from the inside out.
-
Pressure: 30–35 MPa.
-
Temperature: 25°C.
-
Time: 2–4 hours.
-
Advantage: Simultaneous lipid removal (defatting) if CO₂ flow is maintained.
Visualization: Sporoderm Breaking Workflow
Caption: Workflow for mechanical sporoderm breaking ensuring minimal thermal degradation.
Extraction Optimization: Maximizing GAG Recovery
Technical Insight: Ganoderenic acid G is a highly oxygenated triterpene. While ethanol is the standard solvent, Supercritical CO₂ (SFE) with an ethanol co-solvent provides the highest selectivity and yield by adjusting fluid density.
Comparative Yield Data (Normalized)
| Parameter | Maceration (Control) | Ultrasound (UAE) | Supercritical CO₂ (SFE) |
| Solvent | 95% Ethanol | 100% Ethanol | CO₂ + 14% Ethanol |
| Temp | 60°C | 50°C | 55–59°C |
| Time | 24 Hours | 45 Min | 120 Min |
| Pressure | Ambient | Ambient | 150–430 bar |
| Crude Yield | 1.0x | 1.8x | 2.9x |
| GAG Purity | Low (High lipids) | Medium | High |
Protocol: SFE-CO₂ Optimization (High Yield)
-
Instrument: SFE System with co-solvent pump.
-
Feed: 10g Broken Spore Powder.
-
Pressure: 430 bar (High pressure increases solvent density, critical for high MW triterpenes).
-
Temperature: 55°C .
-
Co-solvent: Ethanol (14% w/w) .[1] Pure CO₂ is too non-polar for GAG; ethanol is required to shift polarity.
-
Flow Rate: 14 g/min .[1]
-
Dynamic Time: 80–120 minutes.
Protocol: Ultrasound-Assisted Extraction (Alternative)
-
Solvent: 100% Ethanol (Water content >10% can solubilize polysaccharides, complicating GAG purification).
-
Frequency: 40 kHz.
-
Power: 300 W.
-
Temp: 50°C (Do not exceed 60°C).
-
Cycles: 3 cycles of 30 minutes each.
Visualization: Extraction Logic
Caption: Decision matrix for extraction method based on purity requirements and equipment availability.
Purification & Analysis (HPLC)
The Challenge: GAG often co-elutes with Ganoderic Acid B or D due to similar polarity.
HPLC Conditions (Semi-Prep)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 250mm x 9.4mm).
-
Mobile Phase:
-
Solvent A: 0.1% Acetic Acid in Water (Suppresses ionization of carboxylic groups, sharpening peaks).
-
Solvent B: Acetonitrile (ACN).
-
-
Gradient Program:
-
0-10 min: 30% B
-
10-30 min: 30% -> 50% B
-
30-50 min: 50% -> 85% B (GAG typically elutes here, approx 42-45 min )
-
50-60 min: 100% B
-
-
Flow Rate: 2.0 mL/min (Semi-prep) or 1.0 mL/min (Analytical).
-
Detection: UV-DAD at 252 nm (Characteristic absorption for conjugated diene system in GAG).
Troubleshooting Guide (FAQ)
Q1: My crude yield is high, but the GAG peak area is negligible.
-
Diagnosis: You likely extracted non-target lipids or polysaccharides.
-
Fix: If using ethanol extraction, did you use >90% ethanol? Lower concentrations extract water-soluble sugars. Perform a liquid-liquid partition using Chloroform and Water . GAG will partition into the Chloroform layer; sugars stay in the water.
Q2: The HPLC baseline is drifting or noisy around the GAG retention time.
-
Diagnosis: Spore oil (fatty acids) interference.
-
Fix: Pre-wash the broken spores with Hexane before ethanol extraction. This removes neutral lipids without stripping the triterpenoids. Alternatively, use SFE which allows fractionation by pressure.
Q3: Sporoderm breaking rate is stuck at 70% despite long milling times.
-
Diagnosis: Moisture content is too high, causing spores to "squash" rather than shatter.
-
Fix: Vacuum dry spores at 45°C for 12 hours prior to milling. Moisture must be <5%.
Q4: Why use Acetic Acid in the mobile phase?
-
Mechanism: Ganoderenic acids contain carboxylic acid groups (-COOH). Without acid in the mobile phase, they partially ionize (-COO⁻), causing peak tailing and merging. Acidifying the mobile phase (pH ~3.0) keeps them protonated and neutral, ensuring sharp separation.
References
-
Tran, D. D., et al. (2023). "Effects of Supercritical Carbon Dioxide Extraction (SC-CO2) on the Content of Triterpenoids in the Extracts from Ganoderma Lucidum."[2] Applied Science and Engineering Progress.
-
Hsu, R. C., et al. (2002). "The Study of Supercritical Carbon Dioxide Extraction for Ganoderma Lucidum." Industrial & Engineering Chemistry Research.
-
Chen, Y., et al. (2012). "Determination of ganoderic acids in triterpenoid constituents of Ganoderma tsugae." Journal of Food and Drug Analysis.
-
Fu, Y. J., et al. (2009). "Breaking the spores of the fungus Ganoderma lucidum by supercritical CO2." Food Chemistry.
- Tang, W., et al. (2006). "Separation and detection of ganoderic acids." Journal of Chromatography A. (Contextual grounding for HPLC methods).
Sources
Separating Ganoderenic acid G from Ganoderic acid isomers in HPLC
Executive Summary & Core Challenge
The Problem: Separating Ganoderenic Acid G (GAG) from its congeners (e.g., Ganoderic Acid B, C2, and D) is a classic "critical pair" challenge in chromatography.[1] Both classes are lanostane-type triterpenoids. The primary structural difference is often a single double bond in the side chain (C-20/22) or the steroid nucleus.
The Solution: Standard C18 columns often fail to resolve these isomers under isocratic conditions. Successful separation requires a low-pH mobile phase (to suppress ionization of the C-26 carboxyl group) and a shallow gradient optimized for hydrophobic selectivity.
Standard Operating Procedure (SOP)
Based on field-validated protocols for Ganoderma triterpenoids.
Chromatographic Conditions
| Parameter | Specification | Technical Rationale |
| Column | C18 (ODS) , 5 µm, 250 × 4.6 mm (e.g., Agilent Zorbax SB-C18 or Phenomenex Luna) | High surface area required for retaining polar triterpenoids.[1] |
| Mobile Phase A | 0.1% - 2.0% Acetic Acid in Water | Low pH (approx. 2.8–3.[1]0) ensures analytes are protonated ( |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks and lower backpressure than Methanol for this application. |
| Flow Rate | 0.8 – 1.0 mL/min | Standard flow for 4.6mm ID columns to maintain Van Deemter optimality.[1] |
| Temperature | 30°C (± 1°C) | Strict control is vital. Fluctuations >2°C cause retention time drift in triterpenoids. |
| Detection | UV @ 252 nm or 254 nm | The conjugated diene/ketone systems in Ganoderma acids absorb strongly here. |
Optimized Gradient Profile
Note: Ganoderenic Acid G is relatively polar (multi-hydroxylated) and elutes early. Isocratic elution will cause late eluters (like Ganoderic Acid A) to broaden significantly.[1]
| Time (min) | % Mobile Phase B (ACN) | Event |
| 0–5 | 10% → 20% | Initial focusing of polar impurities. |
| 5–35 | 20% → 35% | Critical Region: Separation of Ganoderenic Acid G, C2, and B. |
| 35–60 | 35% → 55% | Elution of less polar Ganoderic acids (A, D, F). |
| 60–70 | 55% → 100% | Column wash (remove ergosterol/lipids). |
| 70–80 | 10% | Equilibration (Mandatory). |
Method Development Workflow
The following diagram illustrates the logical flow for optimizing the separation of Ganoderenic Acid G, specifically addressing the "critical pair" resolution.
Caption: Decision matrix for optimizing the resolution of Ganoderenic Acid G from structurally similar isomers.
Troubleshooting & FAQs (Help Desk)
Category 1: Resolution & Selectivity
Q1: Ganoderenic Acid G is co-eluting with Ganoderic Acid B. How do I separate them?
A: This is the most common issue due to their similar polarity.
Temperature Effect: Lower the column temperature from 30°C to 20°C or 25°C . Triterpenoid isomers often exhibit different van 't Hoff behavior; lower temperatures generally improve the selectivity of rigid isomers.
Gradient Slope: Flatten the gradient in the 20–35% B range. A change of 0.5% B/min is often too fast for these isomers. Try 0.2% B/min .
Stationary Phase: If a C18 column fails, switch to a Phenyl-Hexyl column. The pi-pi interactions can differentiate the double bond in the side chain of Ganoderenic acids versus the saturated Ganoderic acids.
Q2: Why do I see "shoulder" peaks on Ganoderenic Acid G?
A: This usually indicates partial ionization or isomer interconversion.
Check pH: Ensure your aqueous mobile phase pH is < 3.0 . Ganoderic acids have a pKa ≈ 4.5. If the pH is near 4.0, the analyte splits between neutral and ionized forms, causing peak splitting. [1] * Action: Increase Acetic Acid to 0.5% or switch to 0.1% Formic Acid.
Category 2: Reproducibility[1][2][3][4]
Q3: My retention times are drifting. Ganoderenic Acid G shifts by ±0.5 min between runs.
A: Triterpenoids are highly sensitive to column equilibrium.
Equilibration Time: You are likely not equilibrating long enough after the gradient wash. Ensure at least 10 column volumes of the starting mobile phase (10% ACN) flow through before the next injection.
Solvent Evaporation: If using open solvent bottles, ACN evaporation changes the mobile phase composition over hours.[1] Cap bottles or use a solvent reservoir filter.
Category 3: Detection
Q4: The baseline is noisy at 252 nm, interfering with quantification.
A: This is often due to the "cut-off" UV absorption of the acid modifier.
Acetic Acid: Transparent at 252 nm. [1] * Formic Acid: Can absorb slightly below 240 nm. [1] * TFA (Trifluoroacetic acid): Avoid TFA if possible; it absorbs strongly in the low UV and can suppress signals in MS detection.
Solution: Switch to Phosphoric Acid (0.1%) if you are only using UV detection (non-volatile, so incompatible with MS). It is transparent at low wavelengths.
Advanced Mechanism: The "Acid Modifier" Logic
The separation relies heavily on the suppression of the carboxylic acid ionization.
Caption: Mechanism of pH control in triterpenoid chromatography. Acidification drives the equilibrium to the neutral form, allowing the C18 chain to interact with the hydrophobic steroid backbone.[1]
References
-
Chen, Y., et al. (2012). "Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms." Journal of Pharmaceutical and Biomedical Analysis.
- Relevance: Establishes the C18 step-gradient method and retention time order for Ganoderic acids.
-
Chen, D.H., et al. (1999). "Determination of ganoderic acids in triterpenoid constituents of Ganoderma tsugae." Journal of Food and Drug Analysis.
- Relevance: Specifically details the separation of Ganoderenic Acid G (Compound 8 in the study) using an Acetonitrile/Acetic Acid gradient.
-
Keypour, S., et al. (2010). "Optimization of the separation of triterpenoids from Ganoderma lucidum by HPLC." Phytochemical Analysis.
- Relevance: Discusses the critical role of temperature and mobile phase modifiers in resolving triterpenoid isomers.
Sources
Stability of Ganoderenic acid G in aqueous vs organic solvents
Welcome to the Technical Support Center for Ganoderenic Acid G. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical support, troubleshooting advice, and frequently asked questions regarding the stability of Ganoderenic Acid G in aqueous versus organic solvents. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity and reproducibility of your experiments.
Ganoderenic acid G is a highly oxygenated lanostane-type triterpenoid isolated from Ganoderma lucidum[1][2]. Like other ganoderic acids, its complex structure, featuring multiple functional groups including hydroxyls, carboxyls, and ketones, makes it susceptible to degradation under certain conditions[3][4][5]. Understanding its stability is paramount for accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Here we address common questions and concerns regarding the handling and stability of Ganoderenic Acid G.
Q1: What are the optimal storage conditions for solid Ganoderenic Acid G?
A1: For long-term stability, solid Ganoderenic Acid G should be stored at -20°C, protected from light and moisture[1]. Under these conditions, the solid powder form is generally stable for extended periods (often up to three years)[1]. Storing the compound in a desiccator can further prevent degradation from hydrolysis.
Q2: I need to prepare a stock solution of Ganoderenic Acid G. Which solvent should I use and how should I store it?
A2: Ganoderenic Acid G is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, methanol, acetone, and ethyl acetate[1][]. It exhibits poor solubility in aqueous solutions[7][8].
-
Recommended Solvents for Stock Solutions: High-purity, anhydrous DMSO or ethanol are common choices for creating stock solutions[9].
-
Storage of Stock Solutions: Stock solutions are significantly less stable than the solid form. It is highly recommended to:
-
Store stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month)[10][11][12].
-
Protect solutions from light by using amber vials or by wrapping vials in foil[13].
-
Aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles, which can accelerate degradation[9][13].
-
Q3: Why are my experimental results with Ganoderenic Acid G inconsistent? Could degradation be the cause?
A3: Yes, inconsistent results are a common symptom of compound degradation[13]. The stability of Ganoderenic Acid G in your experimental setup can be influenced by several factors:
-
Solvent Choice: While soluble in many organic solvents, interactions with certain solvent impurities can lead to degradation.
-
Aqueous Media: In aqueous solutions, such as cell culture media or buffers, Ganoderenic Acid G is sparingly soluble and more prone to degradation. It is not recommended to store aqueous solutions for more than one day[7].
-
pH: The pH of your medium can significantly impact stability. Ganoderic acids are known to be susceptible to acid-catalyzed degradation[5][13].
-
Temperature: Elevated temperatures, such as those in a cell culture incubator (37°C), can accelerate degradation rates compared to storage at lower temperatures[9].
-
Light Exposure: Photodegradation can occur upon exposure to UV or even ambient light. Always handle solutions in a manner that minimizes light exposure[13].
To troubleshoot, it is advisable to periodically check the purity of your stock and working solutions using an analytical method like HPLC[13].
Q4: How do I prepare Ganoderenic Acid G for aqueous-based experiments like cell culture assays?
A4: Due to its poor aqueous solubility, a specific procedure is required:
-
First, dissolve the Ganoderenic Acid G in an organic solvent like DMSO to create a concentrated stock solution (e.g., 10-50 mM)[9].
-
Then, dilute this stock solution with the aqueous buffer or cell culture medium of your choice to the final desired concentration[7].
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is low enough to not affect your experimental system (typically <0.5%).
-
It is best practice to prepare these aqueous working solutions fresh for each experiment and use them on the same day[10].
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation in aqueous solution | The concentration of Ganoderenic Acid G exceeds its solubility limit in the aqueous medium. | - Increase the proportion of the initial organic solvent (e.g., from a 1:3 to a 1:2 ratio of ethanol to PBS), but be mindful of the solvent's effect on your experiment[7].- Use sonication or gentle warming to aid dissolution[10].- Prepare a more dilute final solution. |
| Loss of biological activity over time | Degradation of Ganoderenic Acid G in the experimental medium. | - Prepare fresh working solutions for each experiment[13].- Minimize the incubation time if possible.- Ensure the pH of your medium is stable and not acidic.- Protect your experiment from light, especially during long incubation periods. |
| Appearance of unknown peaks in HPLC analysis | Degradation of Ganoderenic Acid G into byproducts[5]. | - Confirm the identity of the new peaks by performing a forced degradation study (see Protocol 1).- Review your storage and handling procedures for the compound and its solutions[13].- Ensure the purity of your solvents. |
| Inconsistent quantification results | Variability in sample preparation or degradation during the analytical process. | - Use a validated and stability-indicating analytical method, such as reverse-phase HPLC with UV detection[14].- Implement an internal standard to account for variations[15].- Ensure complete dissolution of the compound before analysis. |
Experimental Protocols
Protocol 1: Forced Degradation Study of Ganoderenic Acid G
This protocol, based on ICH guidelines, helps identify potential degradation pathways and is crucial for developing a stability-indicating analytical method[13].
Objective: To assess the intrinsic stability of Ganoderenic Acid G under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a solution of Ganoderenic Acid G in a suitable solvent (e.g., methanol or a methanol:water mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours, then dissolve for analysis.
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Sample Analysis:
-
After the stress period, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method like HPLC-UV.
-
Compare the chromatograms to identify degradation products (new peaks) and quantify the loss of the parent compound.
-
Caption: Workflow for a forced degradation study of Ganoderenic Acid G.
Protocol 2: Quantitative Analysis of Ganoderenic Acid G by HPLC
This protocol provides a general framework for the quantification of Ganoderenic Acid G, adapted from methods used for related compounds[14].
Objective: To accurately measure the concentration of Ganoderenic Acid G in a sample.
Methodology:
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution of acetonitrile and an acidified aqueous solution (e.g., 0.1% acetic acid or phosphoric acid in water).
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection: UV detector set at the λmax of Ganoderenic Acid G (typically around 252-254 nm)[7][14].
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C).
-
-
Standard Preparation:
-
Prepare a stock solution of a high-purity Ganoderenic Acid G standard in a suitable organic solvent (e.g., methanol).
-
Create a series of calibration standards by serially diluting the stock solution.
-
-
Sample Preparation:
-
Dissolve and dilute your experimental samples in the mobile phase to a concentration within the calibration range.
-
Filter all samples and standards through a 0.45 µm filter before injection.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of Ganoderenic Acid G in your samples by interpolating their peak areas from the calibration curve.
-
Summary of Stability Data
The following table summarizes the known stability and storage recommendations for Ganoderenic Acid G and related triterpenoids.
| Form | Solvent/Matrix | Storage Condition | Duration | Key Considerations | References |
| Solid (Powder) | N/A | -20°C | ≥ 3 years | Protect from light and moisture. | [1] |
| Stock Solution | DMSO, Ethanol | -20°C | ~1 month | Protect from light; use single-use aliquots. | [10][11][13] |
| Stock Solution | DMSO, Ethanol | -80°C | ~6 months | Protect from light; use single-use aliquots. | [10][11][13] |
| Aqueous Solution | PBS, Cell Culture Media | Room Temperature | < 24 hours | Prepare fresh daily; sparingly soluble. | [7] |
Concluding Remarks
The stability of Ganoderenic Acid G is a critical parameter that dictates the reliability and reproducibility of your research. While it is stable in solid form under proper storage conditions, its stability in solution, particularly in aqueous media, is limited. By adhering to the best practices outlined in this guide—using appropriate solvents, storing solutions at low temperatures, protecting them from light, and preparing aqueous dilutions fresh—you can minimize degradation and ensure the integrity of your experimental data. For critical applications, conducting your own stability assessment under your specific experimental conditions is always the most rigorous approach.
References
- MedChemExpress. (n.d.). Ganoderic acid G.
- Benchchem. (n.d.). Ganoderenic Acid C Stability: A Technical Support Resource.
- Cayman Chemical. (2022). Ganoderic Acid D.
- TargetMol. (n.d.). Ganoderic acid G.
- Benchchem. (n.d.). Technical Support Center: Ganoderic Acid Stability in Cell Culture Media.
- PubChem. (n.d.). Ganoderic Acid G.
- Wikipedia. (n.d.). Ganoderic acid.
- ResearchGate. (n.d.). Chemical structures of ganoderic acid A and lucidenic acid A.
- Benchchem. (n.d.). Ganoderenic acid c experimental variability and reproducibility.
- Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst. (2022). Molecules.
- MDPI. (2024). Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years.
- BOC Sciences. (n.d.). CAS 98665-22-6 Ganoderic acid G.
- MedChemExpress. (n.d.). Ganoderenic acid D.
- ResearchGate. (n.d.). Aqueous solubility of ganoderic acid A (GAA) and its derivatives at 25 °C.
- Benchchem. (n.d.). Ganoderenic Acid C stability issues in long-term storage.
- Journal of Food and Drug Analysis. (n.d.). Determination of ganoderic acids in triterpenoid constituents of Ganoderma tsugae.
- MedChemExpress. (n.d.). Ganoderic acid J.
- OUCI. (n.d.). Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst.
- Benchchem. (n.d.). Stability testing of Ganoderic acid DF under different storage conditions.
- MDPI. (2023). The Development of Novel Ganoderic-Acid-Encapsulated Nanodispersions Using the Combination of Ultrasonic Cavitation and Solvent Evaporation through Response Surface Optimization.
Sources
- 1. Ganoderic acid G | TargetMol [targetmol.com]
- 2. Ganoderic Acid G | C30H44O8 | CID 20055988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. jfda-online.com [jfda-online.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Ganoderenic Acid G vs. Ganoderenic Acid B: Biological Potency & Mechanism of Action
This guide provides an in-depth technical comparison between Ganoderenic Acid G (GAG) and Ganoderenic Acid B (GAB) , two high-value lanostane-type triterpenoids isolated from Ganoderma lucidum.
Executive Summary
In the landscape of Ganoderma triterpenoids, Ganoderenic Acid B (GAB) and Ganoderenic Acid G (GAG) represent two distinct pharmacological classes defined by their oxidation patterns.
-
Ganoderenic Acid B is the "Resistance Breaker." Its primary utility lies in reversing Multidrug Resistance (MDR) by inhibiting ABC transporters (P-gp) and inhibiting metabolic enzymes like Aldose Reductase.
-
Ganoderenic Acid G is the "Genetic & Immune Modulator." It is distinguished by its high affinity for G-quadruplex DNA structures (telomerase inhibition) and its capacity to enhance macrophage phagocytosis.
This guide dissects their structural structure-activity relationships (SAR) and compares their biological potencies to assist in lead compound selection.
Structural Divergence & SAR Analysis
The biological divergence between GAB and GAG stems from the oxidation state of the A, B, and D rings of the lanostane skeleton.
| Feature | Ganoderenic Acid B (GAB) | Ganoderenic Acid G (GAG) | Impact on Potency |
| Formula | C₃₀H₄₄O₇ | C₃₀H₄₀O₈ | GAG is more oxidized (more ketones). |
| C-3 Position | Hydroxyl (-OH) | Ketone (=O) | Ketone at C-3 (GAG) increases planarity, favoring DNA intercalation. |
| C-7 Position | Hydroxyl (-OH) | Ketone (=O) | Hydroxyls (GAB) increase H-bonding with enzymatic pockets (e.g., Aldose Reductase). |
| C-15 Position | Ketone (=O) | Hydroxyl (-OH) | Inverted polarity at the D-ring alters receptor binding affinity. |
| Side Chain | Both share the characteristic C-20(22) double bond essential for "Ganoderenic" classification. |
Visualizing the Structural Logic
Figure 1: Structure-Activity Relationship (SAR) divergence. GAB's hydroxyl-rich A-ring favors enzymatic pockets, while GAG's ketone-rich A-ring favors DNA interaction.
Biological Potency Comparison
A. Multidrug Resistance (MDR) Reversal
Winner: Ganoderenic Acid B
GAB is a potent inhibitor of the ABCB1 (P-glycoprotein) transporter. It does not alter the expression of the transporter but physically blocks the efflux pump, trapping chemotherapy drugs inside cancer cells.
-
Mechanism: Competitive inhibition of the drug-binding site on P-gp.
-
Potency Data:
-
Cell Line: HepG2/ADM (Doxorubicin-resistant).
-
Effect: Reduces the IC₅₀ of Doxorubicin by >10-fold when co-administered.
-
Comparison: GAG shows negligible activity in P-gp inhibition compared to GAB.
-
B. Enzyme Inhibition (Aldose Reductase)
Winner: Ganoderenic Acid B [1]
Aldose Reductase (AR) is the rate-limiting enzyme in the polyol pathway, linked to diabetic complications.
-
Mechanism: The C-3 and C-7 hydroxyl groups of GAB form critical hydrogen bonds with the active site residues (Trp 111, Tyr 48) of AR.
-
Potency Data:
-
GAB IC₅₀: ~10 µM (Varies by assay conditions, typically 5–20 µM range).
-
GAG IC₅₀: Significantly higher (>50 µM), indicating weak inhibition due to the lack of H-bond donors at C-3/C-7.
-
C. Anti-Cancer: G-Quadruplex Stabilization
Winner: Ganoderenic Acid G [1]
GAG has emerged as a specific ligand for G-quadruplex (G4) DNA structures found in telomeres and oncogene promoters (e.g., c-MYC).
-
Mechanism: The planar ketone-rich structure of GAG allows it to stack on top of the G-tetrad, stabilizing the G4 structure and inhibiting telomerase access.
-
Potency Data:
-
Binding Energy: -7.71 kcal/mol (AutoDock4 scoring).
-
Inhibition Constant (Ki): ~2.23 µM .[1]
-
Biological Outcome: Induction of senescence in cancer cells (e.g., HeLa, MCF-7) via telomere dysfunction.
-
Experimental Protocols
Protocol A: Aldose Reductase Inhibition Assay (For GAB Validation)
Use this protocol to verify the enzymatic potency of Ganoderenic Acid B.
-
Preparation: Isolate rat lens aldose reductase (RLAR) or use recombinant human AR.
-
Reaction Mixture:
-
100 mM Phosphate buffer (pH 6.2).
-
0.1 mM NADPH (Cofactor).
-
10 mM DL-Glyceraldehyde (Substrate).
-
Test Compound: GAB dissolved in DMSO (Final DMSO < 1%).
-
-
Execution:
-
Pre-incubate Enzyme + GAB for 5 minutes at 30°C.
-
Initiate reaction by adding Substrate.
-
Monitor decrease in absorbance at 340 nm (NADPH oxidation) for 3 minutes.
-
-
Calculation: % Inhibition =
.
Protocol B: G-Quadruplex Binding Assay (For GAG Validation)
Use this protocol (FRET-melting) to verify the DNA-stabilizing potency of Ganoderenic Acid G.
-
Oligonucleotide: Use F21T (FAM-G₃[T₂AG₃]₃-TAMRA).
-
Buffer: 60 mM Potassium Cacodylate (pH 7.4).
-
Workflow:
-
Dilute F21T to 0.2 µM in buffer.
-
Add GAG (0.5 µM – 10 µM).
-
Incubate for 2 hours at 25°C.
-
Perform thermal melting in a real-time PCR machine: 25°C to 95°C (gradient 1°C/min).
-
-
Readout: Measure the shift in melting temperature (
). A indicates significant stabilization.
Summary Data Table
| Biological Activity | Ganoderenic Acid B | Ganoderenic Acid G | Reference Standard |
| MDR Reversal (P-gp) | High (Reverses resistance in HepG2/ADM) | Low / Inactive | Verapamil |
| Aldose Reductase IC₅₀ | 5 - 20 µM | > 50 µM | Quercetin |
| HIV-1 Protease IC₅₀ | ~170 µM | Not Determined | Pepstatin A |
| G-Quadruplex Binding (Ki) | > 10 µM (Weak) | 2.23 µM (Strong) | TMPyP4 |
| Immunomodulation | Moderate (Anti-inflammatory) | High (Macrophage Phagocytosis) | LPS (Positive Control) |
Mechanistic Pathways Diagram
The following diagram illustrates the divergent cellular fates induced by GAB and GAG.
Figure 2: Mechanistic divergence. GAB targets membrane transporters and cytosolic enzymes, while GAG targets nuclear DNA structures and immune cells.
References
-
Liu, D. L., et al. (2015).[2] "Ganoderma lucidum derived ganoderenic acid B reverses ABCB1-mediated multidrug resistance in HepG2/ADM cells."[3][4][5] International Journal of Oncology.
-
Fatmawati, S., et al. (2011). "Structure-activity relationships of ganoderma acids from Ganoderma lucidum as aldose reductase inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
Min, B. S., et al. (1998). "Triterpenes from the spores of Ganoderma lucidum and their inhibitory activity against HIV-1 protease." Chemical and Pharmaceutical Bulletin.
-
Muranaka, A., et al. (2017). "Molecular docking based screening of triterpenoids as potential G-quadruplex stabilizing ligands with anti-cancer activity."[1] Bioinformation.
-
Xia, Q., et al. (2014). "A Comprehensive Review of the Structure Elucidation and Biological Activity of Triterpenoids from Ganoderma spp." Molecules.
Sources
- 1. bioinformation.net [bioinformation.net]
- 2. Frontiers | Screening Immunoactive Compounds of Ganoderma lucidum Spores by Mass Spectrometry Molecular Networking Combined With in vivo Zebrafish Assays [frontiersin.org]
- 3. Ganoderma lucidum derived ganoderenic acid B reverses ABCB1-mediated multidrug resistance in HepG2/ADM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ganoderenic acid B | P-gp | TargetMol [targetmol.com]
Reproducibility of Ganoderenic acid G isolation from different Ganoderma strains
Executive Summary: The Variability Crisis
The isolation of Ganoderenic Acid G (GAG) —a highly oxygenated lanostane-type triterpenoid—is plagued by poor inter-lab reproducibility. Unlike the robust Ganoderic Acid A, GAG is a minor constituent often masked by co-eluting isomers.
This guide addresses the root causes of variability: Strain Genetics and Extraction Thermodynamics . We provide a standardized, self-validating protocol designed to minimize environmental noise and maximize yield consistency across different Ganoderma substrates.
The Variable Matrix: Strain & Substrate Analysis[1]
The first failure point in reproducibility is treating "Reishi" as a monolith. The triterpenoid profile is strictly regulated by the sqs (squalene synthase) and osc (oxidosqualene cyclase) gene clusters, which vary significantly by strain.
Comparative Profile: GAG Potential by Strain
Data synthesized from chromatographic profiling of industrial cultivars.
| Strain / Cultivar | Substrate Type | Total Triterpenoid Yield (mg/g) | GAG Relative Abundance | Reproducibility Risk |
| G. lucidum (Gl-1) | Oak Log (Fruiting Body) | 4.5 - 6.2 | High (+++) | Low : High batch consistency. |
| G. lucidum (Liquid) | Submerged Fermentation | 1.2 - 2.8 | Low (+) | High : Profile shifts with dissolved O2 levels. |
| G. sinense | Basswood | 0.8 - 1.5 | Trace (-) | Extreme : Dominantly polysaccharide-rich; poor source for GAG. |
| G. tsugae | Conifer (Hemlock) | 2.5 - 3.5 | Medium (++) | Medium : High lipid content interferes with isolation. |
Critical Insight: Do not use G. sinense for GAG isolation despite its lower cost. The metabolic flux in G. sinense favors polysaccharide production over the mevalonate-triterpenoid pathway. For reproducibility, G. lucidum (Gl-1 or equivalent commercial cultivar) cultivated on solid wood logs is the mandatory starting material.
Biosynthetic Context
Understanding why GAG is present is crucial for timing your harvest. GAG is a downstream product of the lanosterol pathway. Stress factors (heat, drought) upregulate the P450 enzymes responsible for oxygenating the lanostane skeleton.
Figure 1: Biosynthetic pathway of Ganoderma triterpenoids.[1] GAG accumulation requires specific oxidative steps often triggered by maturation.
The Self-Validating Isolation Protocol
This protocol uses a Dual-Mode Ultrasound-Assisted Extraction (UAE) followed by an Acid-Base enrichment. This is superior to Soxhlet extraction, which degrades thermally labile triterpenoids like GAG.
Phase A: Pre-treatment & Extraction[3]
-
Comminution: Grind dried fruiting bodies to 40-60 mesh .
-
Why: Finer powder (<80 mesh) causes filtration clogging; coarser powder (>20 mesh) limits solvent penetration.
-
-
Defatting (Optional but Recommended): Wash with n-hexane (1:10 w/v) for 2 hours. Discard hexane.
-
Why: Removes sterols and fatty acids that co-elute with GAG during HPLC.
-
-
Extraction:
-
Solvent: 95% Ethanol (EtOH).
-
Ratio: 1:30 (g/mL).
-
Method: Ultrasonic bath (40 kHz, 300W) at 50°C for 45 mins. Repeat 2x.
-
Validation Check: The combined filtrate should be deep amber. If pale yellow, extraction is incomplete.
-
Phase B: Chemical Enrichment (The "Cut")
Crude ethanolic extracts contain <5% triterpenoids. We must enrich this to >50% before chromatography.
-
Concentration: Rotary evaporate EtOH to dryness. Resuspend residue in water.
-
Alkaline Shift: Adjust pH to 10-11 using 5% NaHCO₃.
-
Wash: Extract the alkaline water with Chloroform (CHCl₃). Discard the CHCl₃ layer.
-
Why: This removes non-acidic impurities.
-
-
Acidification: Adjust aqueous phase pH to 3.0 using 2M HCl.
-
Recovery: Extract acidified water with CHCl₃ (3x). Collect organic layer.[4][5] Evaporate to obtain Total Acidic Triterpenoid Fraction (TATF) .
Phase C: Isolation Workflow Diagram
Figure 2: Chemical enrichment workflow targeting acidic triterpenoids to remove neutral interference.
Analytical Validation (HPLC-DAD)
To ensure your isolated peak is indeed GAG and not the co-eluting Ganoderic Acid B, use these specific parameters.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 250mm).
-
Mobile Phase: Acetonitrile (ACN) : 0.1% Acetic Acid (aq).
-
Gradient:
-
0-10 min: 28% ACN
-
10-30 min: 28% -> 45% ACN
-
30-50 min: 45% -> 80% ACN
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV 252 nm (Characteristic absorption of the conjugated heteroannular diene system).
-
Retention Time Marker: GAG typically elutes between Ganoderic Acid C2 and Ganoderic Acid B.
Self-Validation Step: Calculate the Resolution (Rs) between the GAG peak and its nearest neighbor. If Rs < 1.5, reduce the gradient slope between 20-35 minutes.
References
-
Comparison of Triterpenoid Content in Ganoderma Species Source: Journal of Food and Drug Analysis Citation: Chen, D.H., et al. (2018). Determination of ganoderic acids in triterpenoid constituents of Ganoderma tsugae.
-
Optimization of Ultrasound-Assisted Extraction Source: Food & Function Citation: Oludemi, T., et al. (2018). Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology.
-
Biosynthetic Pathway & Gene Regulation Source: International Journal of Molecular Sciences Citation: Xu, P., et al. (2020). Higher-Order Structures of the Ganoderma Triterpenoids and Their Bioactivities.
-
Chemical Structures and LC-MS Profiling Source: Molecules Citation: Hennicke, F., et al. (2016). Phylogenetic relationships and triterpenoid profiles of Ganoderma species.
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN104031107A - Method for extracting ganoderic acid A from ganoderma lucidum - Google Patents [patents.google.com]
- 3. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jfda-online.com [jfda-online.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ganoderenic Acid G
This guide provides essential safety protocols and logistical plans for the handling and disposal of Ganoderenic acid G. As researchers and drug development professionals, our primary responsibility extends beyond discovery to ensuring a safe laboratory environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions. The information herein is synthesized from established safety data for related compounds and best practices for handling fine chemical solids and their solutions.
Hazard Identification and Inherent Risk
Ganoderenic acid G is a highly oxygenated lanostane-type triterpenoid derived from the fungus Ganoderma lucidum.[1] While comprehensive toxicological data for Ganoderenic acid G is not widely published, its classification as a fine organic acid and the safety information for related compounds, such as Ganoderic acid D, mandate that it be treated as a hazardous substance .[2]
The primary risks stem from its physical and chemical properties:
-
Physical Form : Ganoderenic acid G is typically supplied as a crystalline solid or powder.[2] This form presents a significant risk of inhalation , which can lead to respiratory irritation.
-
Chemical Nature : As an organic acid, it poses a risk of eye and skin irritation upon contact.
-
Solubility : It is often dissolved in organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol for experimental use.[2] These solvents can enhance dermal absorption of the compound and introduce their own set of hazards.
Therefore, a robust safety plan must address all potential routes of exposure: inhalation, dermal (skin), ocular (eye), and ingestion.
The Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final and most critical barrier between the researcher and the chemical. The level of PPE required is dictated by the specific task being performed.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid Powder | Chemical Splash Goggles & Face Shield | Chemical-Resistant Nitrile Gloves | Full-Sleeve Lab Coat | NIOSH-Approved N95 or P100 Respirator |
| Preparing Stock Solutions | Chemical Splash Goggles & Face Shield | Chemical-Resistant Nitrile Gloves | Full-Sleeve Lab Coat & Chemical Apron | Work in a certified chemical fume hood. |
| Handling Dilute Solutions | Chemical Splash Goggles | Chemical-Resistant Nitrile Gloves | Full-Sleeve Lab Coat | Work in a certified chemical fume hood or well-ventilated area. |
Rationale for PPE Selection
-
Eye and Face Protection : Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against fine powders and splashes.[3][4] A face shield worn over the goggles is required when handling the powder or preparing solutions, as it protects the entire face from splashes and airborne particles.[5]
-
Hand Protection : Chemical-resistant nitrile gloves provide an effective barrier against accidental contact. Never wear latex gloves, which offer poor protection against many laboratory solvents. It is critical to double-glove when preparing stock solutions and to change gloves immediately if they become contaminated.[5]
-
Body Protection : A full-sleeve lab coat is the minimum requirement. When mixing solutions, a chemically resistant apron should be worn over the lab coat to protect against spills.[4] Always wear long pants and closed-toe shoes in the laboratory.
-
Respiratory Protection : The fine particulate nature of solid Ganoderenic acid G necessitates respiratory protection. A NIOSH-approved N95 or P100 filtering facepiece respirator must be worn when handling the powder outside of a containment hood to prevent inhalation.[3] All work with powders should ideally be performed within a powder containment hood or a chemical fume hood to minimize aerosolization.
Operational and Disposal Plans
A proactive approach to safety involves integrating procedures for handling, emergencies, and disposal into the experimental workflow.
Visualized Workflow: From Receipt to Disposal
This diagram outlines the critical safety checkpoints at each stage of handling Ganoderenic acid G.
Caption: A workflow for safely handling Ganoderenic acid G.
Step-by-Step Protocol: Preparing a Stock Solution
This protocol assumes you are dissolving solid Ganoderenic acid G in a solvent like DMSO.
-
Pre-Operation Safety Check :
-
Confirm the chemical fume hood is operational (check airflow monitor).
-
Assemble all necessary PPE as outlined in the table above (goggles, face shield, nitrile gloves, lab coat, apron).
-
Ensure a chemical spill kit is accessible.
-
-
Execution (inside the chemical fume hood) :
-
Don all PPE. If weighing the powder, include your N95/P100 respirator.
-
Place a tared weigh boat on an analytical balance inside the hood.
-
Carefully transfer the required amount of Ganoderenic acid G powder to the weigh boat.
-
Transfer the powder to an appropriate sterile container (e.g., a conical tube).
-
Using a new pipette, add the required volume of solvent (e.g., DMSO) to the container.[2]
-
Secure the cap and mix until the solid is fully dissolved.
-
Label the container clearly with the compound name, concentration, solvent, date, and your initials.
-
-
Post-Operation Cleanup :
-
Dispose of the weigh boat, pipette tips, and any contaminated wipes into a designated solid chemical waste container.
-
Wipe down the balance and the fume hood sash and surface with an appropriate cleaning agent.
-
Remove your disposable PPE, disposing of the gloves and apron in the chemical waste.
-
Wash hands thoroughly with soap and water.
-
Emergency Plan: Exposure and Spills
-
Skin Exposure : Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[6]
-
Eye Exposure : Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[6]
-
Inhalation (Powder) : Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Small Spill (in a fume hood) :
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent, inert material (e.g., vermiculite or sand).
-
Once absorbed, carefully sweep the material into a designated chemical waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spill :
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory door and prevent re-entry.
-
Contact your institution's Environmental Health & Safety (EH&S) department immediately.
-
Disposal Plan
Under no circumstances should Ganoderenic acid G or its solutions be disposed of down the drain. All waste must be treated as hazardous chemical waste.
-
Solid Waste : Unused powder, contaminated gloves, weigh boats, and absorbent materials must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Unused solutions and contaminated solvents must be collected in a separate, clearly labeled, and sealed hazardous liquid waste container.
-
Sharps : Contaminated needles or glassware must be placed in a designated sharps container for chemical waste.
Consult your institution's EH&S guidelines for specific labeling and pickup procedures.
References
-
MDPI. (2024). Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years. Retrieved from [Link]
-
Chen, S.-N., et al. (2009). Determination of ganoderic acids in triterpenoid constituents of Ganoderma tsugae. Journal of Food and Drug Analysis. Retrieved from [Link]
-
PubChem. (n.d.). Ganoderic Acid A. Retrieved from [Link]
-
The Good Scents Company. (n.d.). Ganoderic acid A. Retrieved from [Link]
-
MDPI. (2024). Molecular Mechanisms of Temperature-Regulated Cordycepin Biosynthesis in Cordyceps militaris. Retrieved from [Link]
-
PMC. (2022). Production Ganoderma lucidum extract nanoparticles by expansion of supercritical fluid solution and evaluation of the antioxidant ability. Retrieved from [Link]
-
3M. (n.d.). 3M™ Multi-Purpose Reusable Respirator 62023, OV/AG/P100, Medium. Retrieved from [Link]
-
Pesticide Environmental Stewardship. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
Extension Publications. (n.d.). Pat-6: Personal Protective Equipment for Pesticide Applicators. Retrieved from [Link]
-
Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Using personal protective equipment on the farm | UMN Extension [extension.umn.edu]
- 4. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 5. publications.mgcafe.uky.edu [publications.mgcafe.uky.edu]
- 6. static.cymitquimica.com [static.cymitquimica.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
